Monastroline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCPAFIELNTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Inhibition of Mitotic Kinesin Eg5 by Monastrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug discovery. Its mechanism of action centers on the specific, allosteric inhibition of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. This technical guide provides an in-depth exploration of the molecular interactions, biochemical consequences, and cellular phenotypes associated with Monastrol's activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
Cell division is a fundamental process orchestrated by a complex network of proteins. The mitotic spindle, a microtubule-based structure, is responsible for the accurate segregation of chromosomes into daughter cells. The kinesin superfamily of motor proteins plays a pivotal role in the dynamic organization of the spindle. Eg5, a plus-end-directed kinesin, is crucial for pushing the two spindle poles apart, thereby establishing the bipolarity of the spindle.[1] Inhibition of Eg5 function leads to the collapse of the nascent bipolar spindle, resulting in a characteristic "monoastral" spindle phenotype where a radial array of microtubules surrounds a central pair of unseparated centrosomes with chromosomes arranged in a rosette.[2][3] This mitotic arrest ultimately triggers apoptosis in proliferating cells, making Eg5 an attractive target for cancer chemotherapy.[4][5]
Monastrol was identified in a phenotype-based screen as the first small molecule inhibitor of Eg5 that does not interact with tubulin.[2] It acts as an allosteric inhibitor, binding to a novel, inducible pocket on the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[6][7] This guide will dissect the mechanism of this allosteric inhibition, from its effect on the ATPase cycle of Eg5 to the resulting cellular consequences.
Mechanism of Action of Monastrol
Monastrol's inhibitory effect is a multi-step process that begins with its binding to a specific allosteric site on the Eg5 motor domain. This binding event triggers a cascade of conformational changes that ultimately disrupt the motor's function.
Allosteric Binding to the Eg5 Motor Domain
Monastrol binds to a hydrophobic pocket formed by loop L5, helix α2, and helix α3 of the Eg5 motor domain, approximately 12 Å away from the nucleotide-binding pocket.[7][8] This binding is non-competitive with respect to both ATP and microtubules, a hallmark of allosteric inhibition.[9][10] The binding of Monastrol to this site is thought to induce a conformational change that stabilizes a state of the motor domain that has a low affinity for microtubules.[11] The S-enantiomer of Monastrol is the more active form, exhibiting a higher potency for Eg5 inhibition both in vitro and in vivo.[6][9]
Inhibition of the Eg5 ATPase Cycle
The energy required for Eg5 to move along microtubules is derived from the hydrolysis of ATP. Monastrol's binding to the allosteric site disrupts this ATPase cycle. Specifically, it has been shown that Monastrol inhibits the release of ADP from the Eg5 active site, effectively trapping the motor protein in an Eg5-ADP-Monastrol ternary complex.[9][10] This slowed product release is a key step in the inhibition of the overall ATPase activity.[11][12] By locking Eg5 in this state, Monastrol prevents the conformational changes necessary for productive interaction with microtubules and force generation.
The inhibitory effect of Monastrol on Eg5's ATPase activity is quantifiable and is a critical parameter in assessing its potency.
Quantitative Analysis of Monastrol Activity
The potency of Monastrol as an Eg5 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the Eg5 ATPase activity. These values can vary depending on the specific Eg5 construct used (monomeric vs. dimeric) and the presence or absence of microtubules.
| Eg5 Construct | Condition | IC50 (µM) | Reference |
| Racemic Monastrol | Human Eg5 (unspecified) | 14 | [12] |
| Racemic Monastrol | HeLa cell-based Eg5 ATPase activity | 6.1 | [12] |
| Racemic Monastrol | Basal ATPase activity | ~50-60 | [9] |
| (S)-Monastrol | Basal Eg5 ATPase activity | 1.7 | [9] |
| (R)-Monastrol | Basal Eg5 ATPase activity | 8.2 | [9] |
| Racemic Monastrol | Basal ATPase activity (various constructs) | 16 - 31 | [9][13] |
| Racemic Monastrol | Microtubule-activated ATPase activity (various constructs) | 13 - 38 | [9][13] |
| Dimethylenastron | Eg5 inhibition | 0.2 | [10] |
Cellular Effects of Monastrol
The biochemical inhibition of Eg5 by Monastrol translates into a distinct and observable cellular phenotype.
Mitotic Arrest and Monoastral Spindle Formation
The primary cellular consequence of Monastrol treatment is the arrest of cells in mitosis.[2][14] This arrest is characterized by the formation of a monoastral spindle, where the two centrosomes fail to separate and are surrounded by a radial array of microtubules.[2][3] The chromosomes, although condensed, are arranged in a ring around the single aster.[2] This phenotype is a direct result of the inhibition of Eg5's ability to generate the outward force required to push the spindle poles apart. The mitotic arrest induced by Monastrol is reversible; upon removal of the drug, cells can proceed through mitosis.[14]
Activation of the Spindle Assembly Checkpoint and Apoptosis
The presence of unattached or improperly attached kinetochores in Monastrol-treated cells activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[5][14] Prolonged mitotic arrest due to an active SAC can ultimately lead to programmed cell death, or apoptosis.[4][15] This induction of apoptosis in rapidly dividing cells is the basis for the interest in Eg5 inhibitors as potential anti-cancer agents.[5]
Experimental Protocols
To aid researchers in studying the effects of Monastrol, detailed protocols for key experiments are provided below.
Eg5 ATPase Activity Assay (NADH-Coupled Assay)
This assay measures the rate of ATP hydrolysis by Eg5 by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Eg5 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) (100 mM)
-
NADH (10 mM)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
Monastrol stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in the wells of a 96-well plate. For a 100 µL final volume, add:
-
50 µL of 2x Assay Buffer
-
1 µL of 100 mM ATP
-
1 µL of 100 mM PEP
-
2.5 µL of 10 mM NADH
-
1 µL of PK/LDH enzyme mix
-
Varying concentrations of Monastrol (or DMSO for control)
-
Water to bring the volume to 90 µL.
-
-
Add 10 µL of a solution containing Eg5 and microtubules to initiate the reaction. Final concentrations should be in the range of 25-100 nM Eg5 and 0.5-5 µM tubulin (in the form of microtubules).
-
Immediately place the plate in a spectrophotometer pre-warmed to 25°C.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity from the rate of absorbance change using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the Monastrol concentration and fit the data to a dose-response curve.
Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol allows for the visualization of the monoastral spindle phenotype in cells treated with Monastrol.
Materials:
-
Cells grown on coverslips
-
Monastrol
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DNA stain: DAPI or Hoechst
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of Monastrol (e.g., 100 µM) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the cellular DNA by incubating with DAPI or Hoechst solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in mitotic cells.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanism and experimental procedures can aid in understanding the complex processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol: A Technical Guide to its Discovery, Mechanism, and Application in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Monastrol, a pivotal small molecule inhibitor in cell biology and cancer research. Discovered as the first cell-permeable compound to arrest mitosis without targeting tubulin, Monastrol specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar spindle.[1][2] This document details the discovery and history of Monastrol, its mechanism of action, and its impact on cellular processes. Furthermore, it presents key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers and drug development professionals.
Discovery and History
Monastrol was identified through a screen of a 16,320-member library of diverse small molecules for compounds that could arrest cells in mitosis.[3] This seminal work, published in 1999 by Mayer et al., marked a significant breakthrough as it unveiled the first cell-permeable small molecule that disrupted the mitotic machinery through a mechanism independent of tubulin interaction.[1] Prior to this discovery, all known mitotic inhibitors, such as taxanes and vinca alkaloids, functioned by targeting microtubules.[3][4]
The compound was named "Monastrol" due to the characteristic phenotype it induces in dividing cells: the formation of "monoastral" spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[1][5] This phenotype arises from the failure of centrosomes to separate and establish a bipolar spindle, a critical process for accurate chromosome segregation.[1][5]
The synthesis of Monastrol is typically achieved through the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and a (thio)urea under acidic conditions.[3][6] Various catalyzed and non-catalyzed methods, including microwave-assisted synthesis, have been developed to improve reaction yields and purity.[3][5][7][8]
Mechanism of Action
Monastrol exerts its anti-mitotic effect by specifically and reversibly inhibiting the motor activity of the mitotic kinesin Eg5.[1][2][3] Eg5 is a plus-end-directed motor protein belonging to the kinesin-5 family, which is crucial for pushing the two spindle poles apart and maintaining the bipolarity of the mitotic spindle.[1][2]
The inhibition of Eg5 by Monastrol is allosteric, meaning it does not bind to the ATP or microtubule binding sites of the motor domain.[9] Instead, it binds to a cryptic, flexible pocket within the motor domain, inducing a conformational change that ultimately inhibits ADP release from the Eg5-ADP complex.[4][9][10][11][12] This leads to a state where Eg5 is weakly bound to microtubules and unable to generate the force required for spindle pole separation.[13][14]
Notably, the S-enantiomer of Monastrol is the more potent inhibitor of Eg5 activity both in vitro and in vivo.[4][9] The inhibitory effect of Monastrol is reversible; upon its removal, cells can proceed to form bipolar spindles and complete mitosis.[1][13]
Quantitative Data
The following tables summarize key quantitative data related to the activity and effects of Monastrol from various studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for Eg5 (KIF11) inhibition | 14 µM | Cell-based assay | [15] |
| IC50 for Eg5 ATPase activity (HeLa cells) | 6.1 µM | Functional assay, 12-hour incubation | [15] |
| EC50 for mitotic arrest (HCT116 cells) | 1.2 µM | Doubling of DNA content by fluorescence microscopy | [15] |
| EC50 for increased phospho-histone H3 (HCT116 cells) | 1.5 µM | Fluorescence microscopy | [15] |
| Concentration for >50% reduction in centrosome separation | 50 µM | BS-C-1 cells | [1] |
| Concentration for complete inhibition of centrosome separation | 100 µM | BS-C-1 cells | [1] |
| Cell Line | Treatment | Effect | Reference |
| AGS and HepG2 | 100 µM Monastrol for 48 hours | ~80% decrease in cell number | [16] |
| Lovo | 100 µM Monastrol for 48 hours | ~60% decrease in cell number | [16] |
| Du145 and HT29 | 100 µM Monastrol for 48 hours | ~30% decrease in cell number | [16] |
Experimental Protocols
Cell Synchronization and Monastrol Treatment
This protocol describes a method for synchronizing cells and subsequently treating them with Monastrol to study its effects on mitosis.
Materials:
-
BS-C-1 cells
-
Normal growth medium
-
Thymidine
-
Deoxycytidine
-
Monastrol
-
DMSO
-
Coverslips
Procedure:
-
Culture exponentially growing BS-C-1 cells for 16 hours in normal growth medium containing 2 mM thymidine.
-
Release the cells into normal growth medium supplemented with 24 µM deoxycytidine for 9 hours.
-
Impose a second thymidine block for 16 hours in serum-free medium containing 2 mM thymidine.[15]
-
Release the cells into normal growth medium containing 24 µM deoxycytidine.
-
Immediately after release, add either 100 µM Monastrol (dissolved in DMSO) or an equivalent volume of DMSO as a control.[15]
-
To assess reversibility, treat cells on coverslips for 4 hours with 100 µM Monastrol, then wash and release them into normal medium.
-
At desired time points, fix the coverslips for immunofluorescence analysis.[15]
Immunofluorescence Staining for Microtubules and Chromatin
This protocol details the procedure for visualizing the cellular effects of Monastrol using immunofluorescence.
Materials:
-
Monastrol-treated and control cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or Methanol for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 10 minutes or with ice-cold methanol for 5 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vitro Eg5 ATPase Activity Assay
This protocol outlines a method to measure the effect of Monastrol on the ATPase activity of the Eg5 motor protein.
Materials:
-
Purified recombinant Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase buffer (e.g., 25 mM potassium ACES, pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol)
-
ATP
-
Monastrol
-
Pyruvate kinase/lactate dehydrogenase-linked assay system (optional, for spectrophotometric measurement) or [γ-³²P]ATP (for radiometric measurement)
Procedure:
-
Prepare a reaction mixture containing the ATPase buffer, a known concentration of microtubules, and the Eg5 motor domain.
-
Add Monastrol at various concentrations (or DMSO as a control).
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis. This can be done continuously using a pyruvate kinase/lactate dehydrogenase-coupled spectrophotometric assay that links ATP hydrolysis to the oxidation of NADH, or by taking samples at different time points and quantifying the release of inorganic phosphate from [γ-³²P]ATP.[4]
-
Calculate the ATPase activity (moles of ATP hydrolyzed per mole of Eg5 per second) and determine the IC50 of Monastrol.
Signaling Pathways and Experimental Workflows
Monastrol's Effect on the Mitotic Spindle
The following diagram illustrates the central role of Eg5 in establishing a bipolar spindle and how Monastrol's inhibition of Eg5 leads to the formation of a monoastral spindle.
Caption: Monastrol inhibits Eg5, preventing centrosome separation and leading to a monoastral spindle.
Monastrol and the Spindle Assembly Checkpoint
Monastrol-induced mitotic arrest is mediated by the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.
Caption: Monastrol activates the spindle assembly checkpoint, leading to mitotic arrest.
Experimental Workflow for Studying Monastrol's Effects
This diagram outlines a typical experimental workflow for investigating the cellular and molecular consequences of Monastrol treatment.
Caption: A standard workflow for characterizing the effects of Monastrol on cultured cells.
Conclusion
Monastrol has proven to be an invaluable tool in cell biology, providing deep insights into the mechanisms of mitosis and the function of the mitotic kinesin Eg5.[1][17] Its discovery opened up a new avenue for the development of anti-cancer therapeutics that target the mitotic machinery without the neurotoxic side effects associated with tubulin-targeting agents.[10] This technical guide has provided a detailed overview of Monastrol, from its historical discovery to its molecular mechanism of action, supported by quantitative data and practical experimental protocols. The provided diagrams offer a clear visual representation of the complex cellular processes affected by this important small molecule. It is anticipated that this guide will serve as a valuable resource for researchers and clinicians working in the fields of cell biology and oncology.
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. monastrol-mitosis-inhibitor [timtec.net]
- 14. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol's Impact on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Monastrol on mitotic spindle formation. Monastrol, a small, cell-permeable molecule, is a specific and reversible inhibitor of the mitotic kinesin Eg5, a crucial motor protein for the establishment of a bipolar spindle during mitosis.[1][2][3][4] Its unique mechanism of action, which does not involve interaction with tubulin, has made it an invaluable tool for studying mitotic mechanisms and a potential lead compound for anticancer drug development.[5] This document provides a comprehensive overview of Monastrol's mechanism, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
Monastrol specifically targets the motor domain of Eg5, a member of the Kinesin-5 family.[1][2] Eg5 is a plus-end-directed motor protein essential for pushing the two spindle poles apart, a critical step in the formation of a bipolar mitotic spindle.[6] Monastrol acts as an allosteric inhibitor, binding to a site distinct from the ATP- and microtubule-binding sites.[7] This binding event inhibits the ATPase activity of Eg5, not by competing with ATP, but by preventing the release of ADP from the motor domain.[1][5] This leads to the formation of a stable Eg5-ADP-Monastrol ternary complex, which effectively stalls the motor protein and prevents it from generating the outward force necessary for spindle pole separation.[1][5] Consequently, cells treated with Monastrol are unable to form a bipolar spindle and arrest in mitosis with a characteristic "monoastral" or "monopolar" spindle, where a radial array of microtubules surrounds a single centrosome with chromosomes attached at the periphery.[3][4][8]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding Monastrol's effects on mitotic processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Eg5 Inhibition | 14 µM | Cell-based assay | [9] |
| EC50 for Mitotic Arrest | 1.2 µM | HCT116 cells | [9] |
| Saturating Dose for Monoastral Spindle Formation | 100 µM | BS-C-1 cells | [3][10] |
| Apparent Kd for S-Monastrol | ~2 µM | Monomeric Eg5 motors | [11] |
| Effect on Eg5-Microtubule Binding (Kd,Mt) | Control: 0.07 ± 0.03 µM+ S-Monastrol: 2.3 ± 0.2 µM | Eg5-437 motor construct | [11] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of Monastrol action and its consequences on the cell cycle.
References
- 1. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monastrol-mitosis-inhibitor [timtec.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. selleckchem.com [selleckchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monastrol in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) provides a unique mechanism for inducing cell cycle arrest at mitosis. Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, Monastrol does not interfere with microtubule polymerization. Instead, it prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle and subsequent activation of the spindle assembly checkpoint. This guide provides an in-depth technical overview of Monastrol's mechanism of action, its effects on the cell cycle, and detailed experimental protocols for its application in research settings.
Introduction
The fidelity of cell division is paramount for genetic stability, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex macromolecular machine, is responsible for the accurate segregation of chromosomes into two daughter cells. Kinesin motor proteins are crucial for the assembly and function of the mitotic spindle. Eg5, a member of the kinesin-5 family, is a plus-end-directed motor that plays an essential role in establishing and maintaining the bipolarity of the spindle by sliding antiparallel microtubules apart.[1]
Monastrol was identified in a screen for small molecules that disrupt mitosis without affecting microtubule integrity.[2] It specifically binds to a loop (L5) in the motor domain of Eg5, a site distant from the ATP- and microtubule-binding sites, thereby allosterically inhibiting its ATPase activity.[1][3] This inhibition prevents Eg5 from generating the outward force required for centrosome separation, resulting in the collapse of the bipolar spindle into a monoastral configuration and subsequent mitotic arrest.[1][2]
Mechanism of Action: Inhibition of Eg5 and Mitotic Arrest
Monastrol's primary cellular target is the mitotic kinesin Eg5. The binding of Monastrol to Eg5 is reversible and non-competitive with respect to ATP or microtubules.[4] It forms a ternary complex with Eg5 and ADP, which prevents the release of ADP and subsequent ATP binding, thus stalling the motor protein's mechanochemical cycle.[5]
The inhibition of Eg5's motor activity has a profound impact on the mitotic spindle. In a normal cell cycle, duplicated centrosomes migrate to opposite poles of the cell to form a bipolar spindle. Eg5 is essential for this process. In the presence of Monastrol, centrosome separation is inhibited, leading to the formation of a "monoaster" – a radial array of microtubules emanating from a central, unseparated pair of centrosomes, with chromosomes arranged in a rosette pattern around the periphery.[2][6]
This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before allowing the cell to proceed to anaphase.[6][7] The SAC protein Mad2 has been observed to localize to kinetochores in Monastrol-treated cells, indicating an active checkpoint.[2][6] This sustained checkpoint activation leads to cell cycle arrest in mitosis.[8] The long-term fate of cells arrested in mitosis by Monastrol can vary, with some undergoing apoptosis.[8][9]
Quantitative Data on Monastrol's Effects
The efficacy of Monastrol in inducing mitotic arrest and its cytotoxic effects are cell-line dependent. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Monastrol in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HeLa | Cytotoxicity (MTT assay) | ~98 - 210 (analogs) | [10] |
| MCF-7 | Cytotoxicity (MTT assay) | >100 | [11] |
| HCT116 | Mitotic Arrest (DNA content) | 1.2 | [12] |
| HCT116 | Mitotic Arrest (phospho-histone H3) | 1.5 | [12] |
| K562 | In vitro activity | 9.20 ± 0.14 | [13] |
| MDA-MB-231 | In vitro activity | 12.76 ± 1.93 | [13] |
| hEg5-367H | ATP Hydrolysis Inhibition | 5.2 ± 0.4 | [14] |
Table 2: Effective Concentrations of Monastrol for Mitotic Arrest
| Cell Line | Concentration (µM) | Observed Effect | Reference |
| BS-C-1 | 50 | >50% reduction in centrosome separation | [2] |
| BS-C-1 | 100 | Complete inhibition of centrosome separation | [2][15] |
| Mouse Oocytes | 15, 30, 45 µg/ml | Increased monoastral spindles and aneuploidy | [5] |
| AGS | 100 | ~80% decrease in cell number after 48h | [16] |
| HepG2 | 100 | ~80% decrease in cell number after 48h | [16] |
| HT29 | 100 | ~30% decrease in cell number after 48h | [16] |
Experimental Protocols
Cell Culture and Synchronization
-
Cell Culture : Culture cells of interest (e.g., HeLa, BS-C-1) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Synchronization (Double Thymidine Block) : To enrich for a population of cells entering mitosis, a double thymidine block can be employed.
-
Add 2 mM thymidine to the culture medium for 16-18 hours.[12]
-
Wash the cells twice with phosphate-buffered saline (PBS) and release them into fresh medium for 9 hours.[12]
-
Add 2 mM thymidine again for 16-18 hours.[12]
-
To release the cells into mitosis, wash twice with PBS and add fresh medium. Monastrol can be added at the time of release.
-
Induction of Mitotic Arrest with Monastrol
-
Prepare a stock solution of Monastrol (e.g., 10-100 mM in DMSO).
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 µM).
-
Add the Monastrol-containing medium to the cells and incubate for the desired time (e.g., 4-16 hours). A DMSO-only control should be run in parallel.
Immunofluorescence Staining for Spindle Morphology
-
Grow cells on sterile glass coverslips.
-
Treat cells with Monastrol as described in section 4.2.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with Monastrol as described in section 4.2.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the cells and resuspend the pellet in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry. Cells arrested in G2/M will have a 4N DNA content.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Monastrol-Induced Mitotic Arrest
Caption: Signaling pathway of Monastrol-induced mitotic arrest.
Experimental Workflow for Studying Monastrol's Effects
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. monastrol-mitosis-inhibitor [timtec.net]
- 6. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kops.uni-konstanz.de]
- 8. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Understanding the allosteric inhibition of Eg5 by Monastrol.
An In-depth Technical Guide to the Allosteric Inhibition of Eg5 by Monastrol
Introduction
Eg5, a member of the kinesin-5 family of motor proteins, plays a pivotal role in the early stages of mitosis. Specifically, it is responsible for establishing the bipolar mitotic spindle by sliding antiparallel microtubules apart. The essential function of Eg5 in cell division has made it an attractive target for the development of anticancer therapeutics. Unlike traditional chemotherapy agents that target microtubules directly, such as taxanes and vinca alkaloids, Eg5 inhibitors offer the potential for a more targeted and less toxic approach.
Monastrol was one of the first small molecule inhibitors of Eg5 to be identified. It inhibits Eg5 through an allosteric mechanism, meaning it binds to a site on the protein that is distant from the active site (the ATP and microtubule-binding sites). This guide provides a detailed overview of the allosteric inhibition of Eg5 by Monastrol, including quantitative data, experimental protocols, and visual representations of the key pathways and mechanisms.
Mechanism of Allosteric Inhibition
Monastrol inhibits Eg5 by binding to a specific allosteric pocket in the motor domain of the protein. This binding site is formed by the loop L5 and helix α2. The binding of Monastrol to this site induces a conformational change in Eg5, which in turn traps the motor protein in a state with a low affinity for microtubules. This prevents the productive hydrolysis of ATP and the generation of force required for microtubule sliding. Consequently, cells treated with Monastrol are arrested in mitosis with a characteristic monopolar spindle phenotype, where the duplicated centrosomes fail to separate.
The allosteric nature of Monastrol's inhibition is a key feature. It does not compete with ATP or microtubules for binding to Eg5. Instead, it modulates the activity of the protein from a distance. This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.
Quantitative Data
The interaction between Monastrol and Eg5 has been characterized by various biophysical and biochemical assays. The following table summarizes key quantitative data from the literature.
| Parameter | Assay Type | Value | Reference |
| IC50 | Microtubule-stimulated ATPase activity | 14 µM | (Mayer et al., 1999) |
| Ki | Steady-state kinetics | 3.1 µM | (Crevel et al., 2004) |
| Kd | Isothermal titration calorimetry | 0.8 µM | (Garcia-Saez et al., 2007) |
| IC50 | Basal ATPase activity | > 200 µM | (Mayer et al., 1999) |
Experimental Protocols
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of microtubules and inhibitors. A common method is the malachite green assay, which detects the release of inorganic phosphate.
Materials:
-
Purified Eg5 protein
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Monastrol (or other inhibitors)
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of Monastrol.
-
Add Eg5 to the reaction mixture and incubate for a few minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 650 nm using a plate reader.
-
Calculate the concentration of inorganic phosphate released using a standard curve.
-
Plot the rate of ATP hydrolysis as a function of Monastrol concentration to determine the IC50 value.
Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors.
Materials:
-
Purified Eg5 protein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Flow cell (microscope slide and coverslip)
-
Motility buffer (e.g., 20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM taxol, 1 mM ATP)
-
Casein solution (for blocking the surface)
-
Monastrol
Procedure:
-
Coat the inside of the flow cell with Eg5 protein.
-
Block the remaining surface with a casein solution to prevent non-specific binding of microtubules.
-
Introduce rhodamine-labeled microtubules into the flow cell.
-
Add the motility buffer containing ATP and varying concentrations of Monastrol.
-
Observe the movement of microtubules using fluorescence microscopy.
-
Record time-lapse movies and analyze the gliding velocity of the microtubules.
-
In the presence of inhibitory concentrations of Monastrol, microtubule gliding will be significantly reduced or completely abolished.
Visualizations
Signaling Pathway
Caption: The role of Eg5 in driving centrosome separation to form the bipolar spindle during early mitosis.
Experimental Workflow
Caption: A typical experimental workflow for characterizing inhibitors of the Eg5 motor protein.
Allosteric Inhibition Mechanism
Caption: The mechanism of allosteric inhibition of Eg5 by Monastrol, leading to a low-affinity state for microtubules.
Monastrol: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monastrol is a pivotal small molecule inhibitor used in cell biology and cancer research. As a cell-permeable dihydropyrimidine, it specifically and allosterically targets the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Unlike classic antimitotic agents such as taxanes and vinca alkaloids, Monastrol does not interact with tubulin. Its unique mechanism of action, which leads to mitotic arrest and the formation of characteristic monoastral spindles, has made it an invaluable tool for studying the mechanics of cell division and a lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of Monastrol's chemical properties, structure, and mechanism of action, complete with detailed experimental protocols and pathway visualizations.
Chemical Properties and Structure
Monastrol is a synthetic organic compound belonging to the dihydropyrimidinone class. Its structure features a central dihydropyrimidine ring functionalized with a hydroxyphenyl group, a methyl group, an ethyl ester, and a thione group.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | [1] |
| Synonyms | (±)-Monastrol, Eg5 Inhibitor I | [2][3] |
| CAS Number | 329689-23-8 | [4][5] |
| Chemical Formula | C₁₄H₁₆N₂O₃S | [1][6] |
| Molecular Weight | 292.35 g/mol | [5] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white/butter-white powder | [5][7] |
| Solubility | DMSO: ~29-58 mg/mLEthanol: ~6-58 mg/mLWater: Insoluble | [2][4][8] |
| Storage & Stability | Powder: 3 years at -20°C (in the dark)In Solvent: 1 year at -80°C | [2][4] |
Stereochemistry
Monastrol is chiral and is commercially available as a racemic mixture ((±)-Monastrol). The biological activity resides predominantly in the (S)-enantiomer, which is a significantly more potent inhibitor of Eg5 than the (R)-enantiomer.[8][9] The IC₅₀ value for the S-enantiomer is approximately 5 µM, compared to 120 µM for the R-enantiomer.[8]
Figure 1: Chemical structures of (S)- and (R)-Monastrol.
Mechanism of Action and Signaling Pathway
Monastrol exerts its biological effect by inhibiting the motor activity of Eg5. This inhibition is not competitive with respect to ATP or microtubules but is allosteric, binding to a loop (L5) specific to the Eg5 motor domain.[1][9][10]
The primary role of Eg5, a plus-end directed motor, is to slide antiparallel microtubules apart, thereby pushing the duplicated centrosomes away from each other to establish a bipolar spindle during prophase.
The inhibition of Eg5 by Monastrol leads to a cascade of cellular events:
-
Inhibition of Centrosome Separation: Without functional Eg5, the outward force required to separate the centrosomes is lost.[11][12]
-
Monoastral Spindle Formation: The unseparated centrosomes nucleate a radial array of microtubules, forming a "monoaster" around which the condensed chromosomes cluster.[11][12]
-
Syntelic Kinetochore Attachment: In this monoastral configuration, chromosomes frequently form improper attachments where both sister kinetochores are attached to microtubules emanating from the same pole (syntelic orientation).[11]
-
Spindle Assembly Checkpoint (SAC) Activation: The lack of tension at the kinetochores due to these improper attachments activates the Spindle Assembly Checkpoint (SAC), a critical cell cycle surveillance mechanism.[6][13] This is evidenced by the recruitment of checkpoint proteins like Mitotic Arrest Deficient 2 (Mad2) to the kinetochores.[11][14]
-
Mitotic Arrest: SAC activation prevents the cell from entering anaphase, leading to a prolonged arrest in mitosis.[4][11] This arrest is reversible; washing out the drug allows the cell to proceed with division.[4][11]
-
Apoptosis: If the mitotic arrest is sustained, it can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4][6]
Figure 2: Signaling pathway of Monastrol-induced mitotic arrest.
Experimental Protocols
Microwave-Assisted Synthesis of Monastrol
This protocol is adapted from a one-pot Biginelli condensation reaction optimized for rapid synthesis using microwave irradiation.[1][2]
Reagents:
-
3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)
-
Ethyl acetoacetate (1.00 mmol, 130 mg)
-
Thiourea (1.00 mmol, 76 mg)
-
Ethanol (2 mL)
-
Concentrated HCl (3 drops)
-
Deionized Water
-
Ethanol (for washing)
Procedure:
-
Combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and ethanol in a 10 mL microwave process vial.
-
Add 3 drops of concentrated HCl and seal the vial with a septum.
-
Place the vial in a microwave reactor and heat to 100°C for 30 minutes with magnetic stirring.
-
After the reaction, cool the vial to room temperature. A precipitate should form.
-
Purification (Precipitation/Filtration): a. Transfer the reaction mixture to a beaker and add 10 mL of cold deionized water. b. Stir the slurry for 15-20 minutes in an ice bath. c. Collect the precipitate by vacuum filtration. d. Wash the solid with cold water followed by a small amount of cold ethanol. e. Dry the product under vacuum to yield Monastrol as a white to off-white powder.
Eg5 Steady-State ATPase Inhibition Assay
This protocol measures the effect of Monastrol on the microtubule-stimulated ATP hydrolysis by the Eg5 motor domain.[15][16]
Reagents & Buffers:
-
ATPase Buffer (1x): 20 mM HEPES (pH 7.2), 5 mM Mg-acetate, 50 mM K-acetate, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT.
-
Purified Eg5 Motor Domain Construct: (e.g., Eg5-367 or Eg5-437) at a known concentration.
-
Taxol-stabilized Microtubules (MTs): Polymerized from purified tubulin.
-
(S)-Monastrol Stock: 10 mM in 100% DMSO. Dilute to working concentrations in ATPase buffer.
-
ATP Stock: [α-³²P]ATP mixed with cold ATP to a final concentration of 10 mM.
Procedure:
-
Prepare reaction mixtures in ATPase buffer containing a fixed concentration of Eg5 (e.g., 40 nM) and a fixed concentration of microtubules (e.g., 1 µM).
-
Add varying final concentrations of (S)-Monastrol (e.g., 0 to 200 µM) to the reaction tubes. Include a DMSO-only control.
-
Incubate the mixtures at 25°C for 15 minutes to allow for Monastrol binding.
-
Initiate the ATPase reaction by adding MgATP (final concentration ~1 mM).
-
At several time points (e.g., 0, 5, 10, 15, 20 minutes), remove an aliquot of the reaction and quench it by adding to a solution of formic acid.
-
Spot the quenched aliquots onto a thin-layer chromatography (TLC) plate.
-
Separate the unreacted [α-³²P]ATP from the product [α-³²P]ADP using a suitable mobile phase.
-
Quantify the amount of ADP and ATP in each spot using a phosphorimager.
-
Calculate the rate of ATP hydrolysis (mol ADP/mol Eg5/sec) for each Monastrol concentration.
-
Plot the rate as a function of Monastrol concentration and fit the data to an appropriate inhibition model to determine the IC₅₀.
Immunofluorescence Staining for Monoastral Spindles
This protocol details the visualization of mitotic spindles and chromosomes in cells treated with Monastrol to observe the characteristic monoastral phenotype.[4][11][17]
Materials:
-
Cell Line: e.g., HeLa or BS-C-1 cells grown on sterile glass coverslips.
-
Monastrol: 100 µM in culture medium.
-
Primary Antibodies: Mouse anti-α-tubulin (for microtubules), Human CREST serum (for kinetochores).
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-human IgG.
-
Fixative: 1% glutaraldehyde in PBS or 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Mounting Medium with DAPI: (for DNA counterstaining).
Procedure:
-
Cell Treatment: Incubate cells grown on coverslips with 100 µM Monastrol for 4-6 hours to induce mitotic arrest.
-
Fixation: a. Gently wash the coverslips twice with pre-warmed PBS. b. Fix the cells with the chosen fixative for 10 minutes at room temperature.
-
Permeabilization: a. Wash the coverslips three times with PBS. b. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: a. Wash the coverslips three times with PBS. b. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Antibody Staining: a. Dilute primary antibodies in Blocking Buffer. b. Invert the coverslips onto drops of the primary antibody solution on a piece of parafilm in a humidified chamber. Incubate for 1 hour at room temperature. c. Wash the coverslips three times for 5 minutes each with PBS. d. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. e. Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Mounting: a. Wash the coverslips three times for 5 minutes each with PBS, protected from light. b. Mount the coverslips onto glass slides using a drop of mounting medium containing DAPI. c. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the cells using a fluorescence microscope. Monastrol-treated mitotic cells will exhibit a radial array of microtubules (green) surrounding a cluster of condensed chromosomes (blue).
References
- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Monastrol's Impact on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11) allows for the precise dissection of mitotic mechanisms and presents a targeted approach for therapeutic intervention. Unlike traditional antimitotic agents that target tubulin, Monastrol's unique mechanism of action—inhibiting the ATPase activity of Eg5—prevents centrosome separation and the formation of a bipolar spindle, leading to mitotic arrest and the formation of characteristic monoastral spindles. This technical guide provides an in-depth overview of Monastrol's effects on microtubule dynamics, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.
Mechanism of Action: Allosteric Inhibition of Eg5
Monastrol exerts its effects by specifically targeting the motor domain of the kinesin Eg5, a plus-end-directed microtubule motor essential for establishing and maintaining the bipolar mitotic spindle.
Key aspects of Monastrol's mechanism of action include:
-
Allosteric Binding: Monastrol binds to a novel, induced-fit pocket located between loop L5 and α-helices α2 and α3 of the Eg5 motor domain.[1] This binding site is distinct from the ATP and microtubule binding sites, classifying Monastrol as an allosteric inhibitor.[2]
-
Inhibition of ATPase Activity: By binding to this allosteric site, Monastrol inhibits the microtubule-stimulated ATPase activity of Eg5.[2][3] This inhibition is primarily due to a significant slowing of the rate of ADP release from the Eg5 active site, effectively trapping the motor in an ADP-bound state.[3][4]
-
Formation of a Ternary Complex: Monastrol stabilizes an Eg5-ADP-Monastrol ternary complex.[3][4] This complex has a reduced affinity for microtubules and is unable to proceed through the catalytic cycle required for force generation.[5][6]
-
Specificity: Monastrol is highly specific for Eg5 and does not significantly inhibit other kinesin superfamily members, such as conventional kinesin.[3][4]
-
Stereospecificity: The inhibitory activity of Monastrol is stereospecific, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2][4]
-
Reversibility: The effects of Monastrol are reversible. Upon washout, cells can proceed to form bipolar spindles and complete mitosis.[7][8]
The ultimate consequence of Eg5 inhibition by Monastrol is the failure of centrosome separation during prophase, leading to the formation of a "monoastral" spindle—a radial array of microtubules emanating from a central pair of unseparated centrosomes, surrounded by a ring of chromosomes.[7][8] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.[9][10]
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of Monastrol with Eg5 and its effects on cellular processes.
Table 1: In Vitro Inhibition of Eg5 ATPase Activity by Monastrol
| Parameter | Value | Species/Construct | Conditions | Reference(s) |
| IC50 | 14 µM | Human Eg5 | Basal ATPase activity | [11] |
| IC50 | 6.1 µM | Human Eg5 | ATPase activity in HeLa cell extracts | [11] |
| IC50 | 5.2 ± 0.4 µM | Human Eg5 (hEg5-367H) | Microtubule-stimulated ATPase activity | [12] |
| Kd,S | 2.3 ± 0.4 µM | Human Eg5 (Eg5-367) | Basal ATPase inhibition | [7] |
| Kd,S | 13.8 ± 1.0 µM | Human Eg5 (Eg5-367) | Microtubule-stimulated ATPase inhibition | [7] |
Table 2: Cellular Effects of Monastrol
| Parameter | Value | Cell Line | Assay | Reference(s) |
| IC50 | 20 µM | Xenopus egg extracts | Inhibition of bipolar spindle formation | [7][13] |
| EC50 | 1.2 µM | HCT116 | Mitotic arrest (doubling of DNA content) | [11] |
| EC50 | 1.5 µM | HCT116 | Increase in phospho-histone H3 | [11] |
| Effective Concentration | 100 µM | BS-C-1 cells | Saturating dose for monoaster formation | [7] |
Table 3: Kinetic Parameters of Eg5 in the Presence of Monastrol
| Parameter | Control | + S-Monastrol | Eg5 Construct | Conditions | Reference(s) |
| kcat (s-1) | 6.10 ± 0.07 | 1.54 ± 0.03 | Eg5-367 | Saturating microtubules and ATP | [7] |
| Km,ATP (µM) | 9.5 ± 0.4 | 3.6 ± 0.3 | Eg5-367 | Saturating microtubules | [7] |
| K1/2,MT (µM) | 0.7 | 6.7 | Eg5-367 | Saturating ATP | [7] |
| Kd,MT (µM) | 0.07 | 2.3 | Eg5 | Equilibrium binding | [7] |
Experimental Protocols
Steady-State ATPase Activity Assay
This protocol is used to determine the rate of ATP hydrolysis by Eg5 in the presence and absence of microtubules and Monastrol.
Materials:
-
Purified Eg5 protein
-
Taxol-stabilized microtubules
-
Monastrol stock solution (in DMSO)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol
-
ATP mix: Assay buffer containing ATP and [γ-³²P]ATP
-
Quench solution: 1 M HCl, 100 mM H₃PO₄
-
2-butanol/toluene (1:1) with 2% (w/v) ammonium molybdate
Procedure:
-
Prepare reaction mixtures in the assay buffer containing Eg5 and varying concentrations of Monastrol (or DMSO for control). Incubate for 15 minutes at room temperature.
-
Add microtubules to the reaction mixtures and incubate for another 10 minutes.
-
Initiate the reaction by adding the ATP mix.
-
At various time points, quench aliquots of the reaction by adding them to the quench solution.
-
Extract the released inorganic phosphate (³²Pᵢ) by adding the 2-butanol/toluene/molybdate solution and vortexing.
-
Centrifuge to separate the phases.
-
Measure the radioactivity in the organic (upper) phase using a scintillation counter.
-
Calculate the rate of ATP hydrolysis. For IC₅₀ determination, plot the rate of ATP hydrolysis as a function of Monastrol concentration and fit the data to a dose-response curve.
Cell Culture and Immunofluorescence for Monoastral Spindle Visualization
This protocol describes how to treat cultured cells with Monastrol and visualize the resulting mitotic phenotype.
Materials:
-
Mammalian cell line (e.g., HeLa, BS-C-1) cultured on coverslips
-
Complete cell culture medium
-
Monastrol stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentration of Monastrol (e.g., 100 µM) or DMSO (vehicle control) for a specified time (e.g., 4-16 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Monoastral spindles will appear as a radial array of microtubules surrounding condensed chromosomes.
In Vitro Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors and the inhibitory effect of Monastrol.
Materials:
-
Purified Eg5 protein
-
Rhodamine-labeled, Taxol-stabilized microtubules
-
Motility Buffer: 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM Taxol, 1 mg/mL casein
-
ATP regeneration system (creatine kinase/creatine phosphate)
-
ATP
-
Monastrol stock solution (in DMSO)
-
Glass slides and coverslips
Procedure:
-
Construct a flow chamber using a glass slide and a coverslip.
-
Introduce a solution of Eg5 protein into the chamber and allow the motors to adsorb to the glass surface for 5 minutes.
-
Wash the chamber with motility buffer to remove unbound motors.
-
Introduce rhodamine-labeled microtubules into the chamber and allow them to bind to the adsorbed Eg5.
-
Initiate microtubule gliding by flowing in motility buffer supplemented with ATP and the ATP regeneration system.
-
Observe and record microtubule movement using fluorescence microscopy.
-
To test the effect of Monastrol, perfuse the chamber with motility buffer containing ATP, the regeneration system, and the desired concentration of Monastrol.
-
Observe and quantify the inhibition of microtubule gliding.
Visualizations
Mechanism of Monastrol Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. monastrol-reference [timtec.net]
- 9. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Monastrol: A Technical Guide to its Initial Exploration as a Potential Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of various cellular mechanisms critical for tumor growth and proliferation. One such avenue of research has focused on the intricate machinery of cell division, a process frequently dysregulated in cancer. This technical guide delves into the initial studies of Monastrol, a small molecule inhibitor that has emerged as a promising prototype for a new class of anti-cancer agents. Unlike traditional chemotherapeutics that target tubulin, Monastrol specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[1] This specific mechanism of action offers the potential for a more targeted therapeutic approach with a potentially improved side-effect profile. This document provides an in-depth overview of the core findings from early research on Monastrol, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Targeting the Mitotic Kinesin Eg5
Monastrol is a cell-permeable dihydropyrimidine that allosterically inhibits the ATPase activity of the mitotic kinesin Eg5.[2] Eg5, a member of the kinesin-5 family, is a plus-end-directed motor protein that plays a crucial role in establishing and maintaining the bipolar mitotic spindle.[1] By binding to a specific, allosteric pocket on the Eg5 motor domain, Monastrol locks the enzyme in a state with low affinity for microtubules and slows the release of ADP. This inhibition of Eg5's motor function prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest.[1][3] This arrest activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[4] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death in cancerous cells.[5][6]
Signaling Pathway of Monastrol-Induced Mitotic Arrest and Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by Monastrol, leading to apoptosis.
Quantitative Data
The anti-proliferative activity of Monastrol and its analogues has been quantified across various cancer cell lines using cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following tables summarize the reported IC50 values.
Table 1: IC50 Values of Monastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 100.50 ± 4.10 | [7] |
| HeLa | Cervical Cancer | 98 ± 19 (as µg/ml) | [8] |
| AGS | Gastric Cancer | More sensitive than HT29 | [5] |
| HepG-2 | Liver Cancer | Less sensitive than AGS | [9] |
| HT29 | Colon Cancer | Less sensitive than AGS | [5] |
| C6 | Rat Glioma | ~70 | [10] |
Table 2: IC50 Values of Monastrol Analogues
| Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Monastrol Derivative 4c (X = 2-Cl Y = O) | HeLa | Cervical Cancer | 98 ± 19 (as µg/ml) | [8] |
| Monastrol Derivative 4f (X = 4-F Y = S) | HeLa | Cervical Cancer | 339 ± 23 (as µg/ml) | [8] |
| Monastrol-Fatty Acid Analogue 6a | C6 | Rat Glioma | 5.11 | [10] |
| Monastrol-Fatty Acid Analogue 6b | C6 | Rat Glioma | 6.85 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of Monastrol.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Monastrol or its analogues (typically ranging from 0.1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Monastrol at the desired concentration and for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11][12][13]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Eg5 ATPase Activity Assay
This assay measures the ability of Monastrol to inhibit the ATPase activity of purified Eg5 kinesin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT).
-
Eg5 and Microtubule Preparation: Use purified recombinant human Eg5 motor domain. Polymerize tubulin to form microtubules and stabilize them with taxol.
-
Assay Procedure:
-
Incubate purified Eg5 with varying concentrations of Monastrol for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP (containing a trace amount of [γ-32P]ATP) and taxol-stabilized microtubules.
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes).
-
-
Detection of ATP Hydrolysis: Stop the reaction and separate the hydrolyzed inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP using a charcoal-based separation method.
-
Quantification: Measure the amount of [32P]Pi produced using a scintillation counter.
-
Data Analysis: Determine the rate of ATP hydrolysis and calculate the inhibitory effect of Monastrol.
Immunofluorescence Staining of Microtubules and DNA
This technique is used to visualize the cellular effects of Monastrol on the mitotic spindle and chromosome alignment.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Monastrol.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[14]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Visualizations of Experimental Workflows
Experimental Workflow for MTT Assay
Logical Flow of Cell Cycle Analysis
Conclusion
The initial studies on Monastrol have firmly established it as a valuable tool for cancer research and a promising lead compound for the development of novel anti-mitotic drugs. Its specific inhibition of the mitotic kinesin Eg5 provides a distinct mechanism of action compared to traditional tubulin-targeting agents, offering the potential for improved therapeutic outcomes, particularly in cases of resistance to existing chemotherapies. The quantitative data on its anti-proliferative effects, coupled with a clear understanding of its molecular and cellular consequences, have laid a strong foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these seminal findings. Future research will likely focus on optimizing the potency and pharmacokinetic properties of Monastrol analogues, exploring combination therapies, and further elucidating the intricate signaling pathways that govern the cellular response to Eg5 inhibition.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Specificity of Monastrol for the Eg5 Motor Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of Monastrol for the Eg5 motor protein, a critical component of the mitotic spindle. Understanding the precise molecular interactions and cellular effects of Monastrol is paramount for its use as a research tool and as a lead compound in the development of novel anti-cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and cellular mechanisms.
Introduction to Monastrol and Eg5
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed microtubule motor protein belonging to the kinesin-5 family.[1] Eg5 plays an indispensable role in cell division by establishing and maintaining the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[2] Its function is critical in pushing the two spindle poles apart. Inhibition of Eg5 leads to the formation of a characteristic monoastral spindle, where a single aster of microtubules is surrounded by chromosomes, ultimately causing mitotic arrest and often leading to apoptotic cell death in cancer cells.[1][2] This specific role in mitosis, a hallmark of proliferating cancer cells, makes Eg5 an attractive target for anti-cancer drug development.[3]
Monastrol was the first small molecule inhibitor identified to specifically target Eg5.[4] It is a cell-permeable dihydropyrimidine that allosterically inhibits Eg5's ATPase activity.[1][5] Unlike many other anti-mitotic agents that target tubulin, Monastrol's unique mechanism of action offers a potential advantage in overcoming resistance and reducing side effects, such as neurotoxicity.[6]
Quantitative Analysis of Monastrol's Specificity
The specificity of Monastrol for Eg5 has been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC50), dissociation constants (Kd), and inhibition constants (Ki) from multiple studies.
Table 1: In Vitro Inhibition of Eg5 ATPase Activity by Monastrol and its Analogs
| Compound | Eg5 Construct | Assay Condition | IC50 / Kd / Ki | Reference |
| (±)-Monastrol | Human Eg5 (recombinant) | Microtubule-activated ATPase | IC50: 14 µM | [7] |
| (S)-Monastrol | Human Eg5 (monomeric) | Basal ATPase | Apparent Kd: ~2 µM | [5] |
| (S)-Monastrol | Human Eg5 (dimeric) | Microtubule-activated ATPase | Apparent Kd: 4.8 µM | [8] |
| (S)-Monastrol | Human Eg5 (Eg5-367) | Basal ATPase | IC50: 16 µM | [9] |
| (R)-Monastrol | Human Eg5 | Basal ATPase | IC50: 8.2 µM | [9] |
| Enastron | Not specified | Not specified | >10-fold more active than Monastrol | [6] |
| Dimethylenastron | Not specified | Not specified | >10-fold more active than Monastrol | [6] |
| Vasastrol VS-83 | Not specified | Not specified | >10-fold more active than Monastrol | [6] |
Table 2: Cellular Effects of Monastrol
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| (±)-Monastrol | BS-C-1 (monkey kidney epithelial) | Mitotic Arrest (monoastral spindles) | Saturating dose: 100 µM | [4] |
| (±)-Monastrol | HeLa (human cervical cancer) | Mitotic Arrest | IC50: ~25 µM (estimated from mitotic index) | [10] |
| (±)-Monastrol | MCF-7 (human breast adenocarcinoma) | Decreased cell viability | Effective at various concentrations | [11] |
| (±)-Monastrol | A549 (human lung carcinoma) | Mitotic Arrest | Effective at 100 µM | [3] |
| (±)-Monastrol | U-87 MG, U-118 MG, U-373 MG (human glioblastoma) | Antiproliferative activity | - | [6] |
| Enastron | U-87 MG, U-118 MG, U-373 MG (human glioblastoma) | Antiproliferative activity | At least one order of magnitude higher than Monastrol | [6] |
| Dimethylenastron | U-87 MG, U-118 MG, U-373 MG (human glioblastoma) | Antiproliferative activity | At least one order of magnitude higher than Monastrol | [6] |
| Vasastrol VS-83 | U-87 MG, U-118 MG, U-373 MG (human glioblastoma) | Antiproliferative activity | At least one order of magnitude higher than Monastrol | [6] |
Table 3: Specificity of Monastrol Against Other Kinesins
| Kinesin | Species | Effect of Monastrol | Reference |
| Conventional Kinesin (HK379) | Homo sapiens | No inhibitory effect | [6] |
| Ncd (MC5) | Drosophila melanogaster | No inhibitory effect | [6] |
| Conventional Kinesin (DKH392) | Drosophila melanogaster | No inhibitory effect | [6] |
| BimC (BimC1-428) | Aspergillus nidulans | No inhibitory effect | [6] |
| Klp15 | Caenorhabditis elegans | No inhibitory effect | [6] |
| Conventional Kinesin (Nkin460GST) | Neurospora crassa | No inhibitory effect | [6] |
Table 4: Off-Target Effects of Monastrol
| Target | Cell Line | Effect | Concentration | Reference |
| L-type voltage-gated calcium channel (Cav1.2) | HEK 293 (stably expressing Cav1.2) | ~70% inhibition of calcium uptake | 100 µM | [3] |
Mechanism of Specific Allosteric Inhibition
Monastrol's specificity arises from its unique binding to a novel allosteric pocket on the Eg5 motor domain. This binding site is formed by loop L5 and helices α2 and α3.[12] This pocket is poorly conserved across the kinesin superfamily, which explains Monastrol's high selectivity for Eg5.[12]
Binding of Monastrol to this site does not compete with ATP or microtubule binding.[5][6] Instead, it traps Eg5 in a state with a high affinity for ADP, thereby inhibiting the release of ADP from the active site.[5][6] This stalled Eg5-ADP complex is unable to proceed through its mechanochemical cycle, leading to the cessation of its motor activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antiproliferative activity of monastrol in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols: Inducing Mitotic Arrest with Monastrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Monastrol, a small-molecule inhibitor, to induce mitotic arrest in cell culture. This document details the mechanism of action, provides quantitative data on its efficacy, and offers a detailed protocol for its application.
Introduction
Monastrol is a cell-permeable and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3][4] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[2][5] By specifically targeting Eg5, Monastrol disrupts the separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent cell cycle arrest in mitosis.[1][2][4][6] Unlike other anti-mitotic agents such as taxanes or vinca alkaloids, Monastrol does not target tubulin, making it a valuable tool for studying the specific roles of Eg5 in mitosis.[6][7]
Mechanism of Action
Monastrol functions as an allosteric inhibitor of Eg5.[2][8] It binds to a site distinct from the ATP- and microtubule-binding sites on the motor domain of Eg5.[7][8] This binding event inhibits the ATPase activity of Eg5, which is crucial for its motor function.[2][7][8] Specifically, Monastrol is thought to trap Eg5 in an ADP-bound state, preventing the release of ADP and subsequent ATP binding and hydrolysis required for conformational changes and movement along microtubules.[5][7] This inhibition of Eg5's motor activity prevents the outward pushing forces necessary for centrosome separation and bipolar spindle assembly, resulting in the collapse of the spindle into a monoaster and activation of the spindle assembly checkpoint, leading to mitotic arrest.[1][2]
Quantitative Data
The following table summarizes the key quantitative parameters of Monastrol's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Eg5 Inhibition) | 14 µM | in vitro | [9] |
| Effective Concentration for Mitotic Arrest | 50-100 µM | BS-C-1, HeLa | [1][10][11] |
| Time to Induce Mitotic Arrest | 4-18 hours | BS-C-1, HeLa | [9][10][11] |
| Reversibility | Mitotic arrest is reversible within 15-30 minutes after washout | BS-C-1 | [1][6] |
Experimental Protocols
Protocol for Inducing Mitotic Arrest in Cultured Cells
This protocol describes a general procedure for inducing mitotic arrest in adherent mammalian cell lines using Monastrol. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Monastrol (powder or stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Microscope for cell visualization
Procedure:
-
Cell Seeding:
-
Seed cells onto appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight in a 37°C, 5% CO₂ incubator to allow for attachment.
-
-
Preparation of Monastrol Stock Solution:
-
Prepare a 10 mM stock solution of Monastrol in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment with Monastrol:
-
On the day of the experiment, thaw an aliquot of the Monastrol stock solution.
-
Dilute the Monastrol stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
As a negative control, prepare a vehicle-treated sample by adding an equivalent volume of DMSO to the culture medium.
-
Remove the old medium from the cells and replace it with the Monastrol-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period to induce mitotic arrest. A typical incubation time is 4-18 hours. The optimal time may vary depending on the cell line's doubling time.
-
-
Assessment of Mitotic Arrest:
-
Mitotic arrest can be confirmed by various methods:
-
Phase-contrast microscopy: Observe the cells for an increased number of rounded-up, mitotic cells.
-
Immunofluorescence staining: Fix and stain the cells for DNA (e.g., with DAPI or Hoechst) and α-tubulin to visualize the characteristic monoastral spindles.
-
Flow cytometry: Analyze the DNA content of the cell population. A significant increase in the 4N DNA peak indicates an accumulation of cells in the G2/M phase.
-
Western blotting: Analyze the levels of mitotic markers such as Phospho-Histone H3 (Ser10).
-
-
Visualizations
Signaling Pathway of Monastrol-Induced Mitotic Arrest
Caption: Workflow for inducing mitotic arrest using Monastrol.
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. monastrol-mitosis-inhibitor [timtec.net]
- 4. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Synchronizing Cells in Mitosis Using Monastrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that serves as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11)[1][2][3][4]. Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle[3][5]. By inhibiting Eg5, Monastrol prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis[1][3][6][7]. This targeted mechanism of action makes Monastrol a valuable tool for synchronizing cell populations in the M-phase of the cell cycle for various research applications, including the study of mitotic events, chromosome segregation, and the development of anti-cancer therapeutics targeting cell division[3][8].
These application notes provide detailed protocols for using Monastrol to synchronize cells in mitosis, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflow.
Data Presentation
The efficacy of Monastrol in inducing mitotic arrest is concentration-dependent. The following tables summarize quantitative data from studies using various cell lines.
Table 1: Effect of Monastrol Concentration on Mitotic Arrest Phenotypes
| Cell Line | Monastrol Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| BS-C-1 | 50 | 4 | >50% reduction in centrosome separation | [1][7] |
| BS-C-1 | 100 | 4 | Predominance of monoastral spindles | [1][9] |
| HCT116 | 1.2 (EC50) | Not Specified | Mitotic arrest (doubling of DNA content) | [2] |
| HCT116 | 1.5 (EC50) | Not Specified | Increase in phospho-histone H3 | [2] |
| HeLa | 6.1 (IC50) | 12 | Inhibition of Eg5 ATPase activity | [2] |
| HeLa | 100 | 24 | Accumulation of rounded cells indicative of mitotic arrest | [10] |
| 1A9 (ovarian cancer) | 10 | 16 | ~85% of cells with monopolar spindles | [11] |
Table 2: Reversibility of Monastrol-Induced Mitotic Arrest in BS-C-1 Cells (100 µM Monastrol for 4 hours)
| Time After Monastrol Washout | Predominant Cellular Structure | Reference |
| 15 minutes | Bipolar spindles replacing monoasters | [1][7] |
| 30 minutes | Normal bipolar spindles with aligned chromosomes | [1][7] |
| 60 minutes | Late anaphase or cytokinesis | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Mitotic Arrest with Monastrol
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Cell line of interest cultured on appropriate plates or coverslips
-
Complete cell culture medium
-
Monastrol (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
DNA stain (e.g., Hoechst or DAPI)
-
Microscope for imaging
Procedure:
-
Seed cells at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired concentration of Monastrol in complete cell culture medium. A final concentration of 100 µM is often used for a robust mitotic arrest[1][7][9][10]. A vehicle control (e.g., 0.1% DMSO) should be run in parallel[2].
-
Remove the existing medium from the cells and add the Monastrol-containing medium.
-
Incubate the cells for a duration sufficient to induce mitotic arrest, typically ranging from 4 to 16 hours[1][11]. The optimal time should be determined empirically for the specific cell line.
-
To assess mitotic arrest, wash the cells with PBS and fix them.
-
Stain the cells with a DNA dye to visualize the chromosomes. Immunofluorescence staining for α-tubulin can be performed to visualize the monoastral spindles.
-
Image the cells using fluorescence microscopy. Mitotically arrested cells will exhibit condensed chromosomes arranged in a characteristic ring around a single microtubule aster (monoaster)[10].
Protocol 2: Synchronization of Cells at the G1/S Boundary Followed by Monastrol Treatment for Mitotic Arrest
This protocol combines a G1/S block with a subsequent Monastrol treatment to achieve a highly synchronized population of cells entering and arresting in mitosis.
Materials:
-
BS-C-1 cells (or other suitable cell line)
-
Complete cell culture medium
-
Serum-free medium
-
Thymidine (2 mM stock solution)
-
Deoxycytidine (24 µM stock solution)
-
Monastrol (100 µM final concentration)
-
DMSO (vehicle control)
Procedure (Double Thymidine Block): [2]
-
Culture exponentially growing BS-C-1 cells in normal growth medium containing 2 mM thymidine for 16 hours.
-
Release the cells from the block by washing with PBS and incubating in normal growth medium supplemented with 24 µM deoxycytidine for 9 hours.
-
Impose a second thymidine block by incubating the cells in serum-free medium containing 2 mM thymidine for 16 hours.
-
Release the cells into the cell cycle by washing with PBS and adding normal growth medium containing 24 µM deoxycytidine.
-
Immediately upon release, add either 100 µM Monastrol or 0.1% DMSO (vehicle control) to the medium.
-
Monitor the cells at various time points after the release to determine the percentage of cells in M phase. This can be done by fixing the cells and staining for chromatin and microtubules[1][9]. Monastrol-treated cells are expected to enter mitosis with similar kinetics as control cells but will accumulate in M-phase[1][9].
Protocol 3: Reversibility of Monastrol-Induced Mitotic Arrest
This protocol allows for the study of mitotic exit and subsequent cell cycle progression after synchronization.
Materials:
-
Cells arrested in mitosis using Monastrol (as per Protocol 1 or 2)
-
Pre-warmed complete cell culture medium
-
PBS
Procedure:
-
After inducing mitotic arrest with Monastrol for the desired duration (e.g., 4 hours with 100 µM Monastrol)[2], remove the Monastrol-containing medium.
-
Wash the cells three times with pre-warmed PBS to completely remove the Monastrol.
-
Add fresh, pre-warmed complete cell culture medium.
-
At various time points after the washout (e.g., 15, 30, 60 minutes), fix the cells on separate coverslips[1].
-
Process the cells for immunofluorescence to visualize the transition from monoastral spindles to bipolar spindles, anaphase, and cytokinesis[1][9].
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Monastrol-induced mitotic arrest.
Experimental Workflow for Cell Synchronization
Caption: Experimental workflow for Monastrol-based cell synchronization.
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. agscientific.com [agscientific.com]
- 5. monastrol-mitosis-inhibitor [timtec.net]
- 6. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. monastrol-reference [timtec.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Monastrol for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that has been identified as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2] By allosterically inhibiting the ATPase activity of Eg5, Monastrol prevents centrosome separation and leads to the formation of monoastral spindles, arresting cells in mitosis.[1][3][4] This targeted disruption of mitosis makes Monastrol a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of Monastrol for their specific experimental needs. This document outlines the mechanism of action, summarizes effective concentrations in various cell lines, and provides detailed protocols for key assays to evaluate the cellular effects of Monastrol.
Mechanism of Action and Signaling Pathway
Monastrol functions by binding to a specific allosteric pocket on the Eg5 motor domain, which is distinct from the ATP- and microtubule-binding sites.[4][5] This binding event inhibits the ATPase activity of Eg5, which is necessary for the motor protein to generate the force required to push the two spindle poles apart.[1][2] The inhibition of Eg5 leads to the collapse of the bipolar spindle, resulting in the formation of a characteristic monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. The activation of the SAC leads to a prolonged mitotic arrest, which can ultimately trigger apoptosis (programmed cell death).[6]
Data Presentation: Effective Concentrations of Monastrol
The optimal concentration of Monastrol can vary significantly depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations, IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) values for Monastrol in various cancer cell lines.
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| HeLa | Functional Assay | IC50 = 6.1 µM | 12 hrs | Inhibition of Eg5 ATPase activity | |
| HCT116 | Cell Cycle Assay | EC50 = 1.2 µM | Not Specified | Mitotic arrest (doubling of DNA content) | |
| HCT116 | Cell Cycle Assay | EC50 = 1.5 µM | Not Specified | Mitotic arrest (increase in phospho-histone H3) | |
| BS-C-1 | Mitotic Arrest | 100 µM | 4 hrs | Saturating dose for monoastral spindle formation | [3][7] |
| Xenopus Egg Extracts | Spindle Assembly | IC50 = 20 µM | Not Specified | Inhibition of bipolar spindle formation | [3] |
| MCF-7 | Cytotoxicity Assay | IC50 = 88 µM | 48 hrs | Inhibition of cell viability | [8] |
| HeLa | Cytotoxicity Assay | IC50 = 111 µM | 48 hrs | Inhibition of cell viability | [8] |
Note: It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal working concentration.
Experimental Workflow for Determining Optimal Monastrol Concentration
The following workflow provides a systematic approach to determine the optimal concentration of Monastrol for your experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the effect of Monastrol on cell viability and to determine the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Monastrol stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Monastrol in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the Monastrol dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Monastrol concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Monastrol treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Monastrol
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Monastrol for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[8] Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G2/M phase, which is indicative of mitotic arrest.
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosomes to confirm the formation of monoastral spindles upon Monastrol treatment.
Materials:
-
Cells of interest cultured on coverslips
-
Monastrol
-
PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgSO4, pH 6.9)[7]
-
Permeabilization buffer (PHEM + 0.5-1.0% Triton X-100)
-
Fixation solution (4% paraformaldehyde in PHEM)
-
Blocking solution (e.g., 10% boiled donkey serum in PHEM)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently-labeled secondary antibody
-
DAPI (to visualize DNA/chromosomes)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and treat with the desired concentration of Monastrol.
-
Permeabilization and Fixation: Briefly rinse the cells with warm PHEM buffer. Permeabilize the cells with lysis buffer for 5 minutes at 37°C, followed by fixation with 4% paraformaldehyde for 20 minutes at 37°C.[7]
-
Blocking: Wash the cells three times with PHEM-T (PHEM + 0.1% Triton X-100) and then block with 10% boiled donkey serum for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the coverslips with the primary antibody (anti-α-tubulin) diluted in blocking solution overnight at 4°C. The following day, wash the coverslips and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips and counterstain with DAPI for 5 minutes. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe the morphology of the mitotic spindles and the arrangement of chromosomes to identify the presence of monoastral spindles in Monastrol-treated cells.
Conclusion
Determining the optimal concentration of Monastrol is a critical first step for any in vitro study aiming to investigate its effects on cell division and viability. By following the structured workflow and detailed protocols provided in these application notes, researchers can confidently establish the appropriate experimental conditions for their specific cell lines and research questions. The combination of cell viability assays, cell cycle analysis, and immunofluorescence will provide a comprehensive understanding of Monastrol's cellular impact and ensure the generation of robust and reproducible data.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Using Monastrol to Probe the Spindle Assembly Checkpoint: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Monastrol, a cell-permeable small-molecule inhibitor of the mitotic kinesin Eg5, to investigate the spindle assembly checkpoint (SAC). This document outlines the mechanism of action of Monastrol, its effects on cell division, and detailed protocols for studying the SAC response.
Introduction
The spindle assembly checkpoint is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] Malfunctions in the SAC can lead to aneuploidy, a hallmark of many cancer cells. Monastrol, by inhibiting Eg5, prevents the separation of centrosomes and the formation of a bipolar spindle, leading to the formation of monoastral spindles and a robust mitotic arrest.[2][3][4] This predictable and specific disruption of mitosis makes Monastrol an invaluable tool for studying the signaling pathways and components of the SAC.
Mechanism of Action and Cellular Effects of Monastrol
Monastrol specifically targets the motor domain of Eg5 (also known as KIF11), a plus-end directed kinesin essential for pushing the duplicated centrosomes apart to establish a bipolar spindle.[5] Inhibition of Eg5 by Monastrol results in the collapse of the nascent bipolar spindle, leading to the formation of a characteristic "monoaster" where a radial array of microtubules surrounds a central pair of unseparated centrosomes with the chromosomes arranged in a rosette pattern.[2][3] This aberrant spindle structure lacks the tension generated by bipolar attachment of chromosomes, leading to the activation of the spindle assembly checkpoint.[2][3]
The activation of the SAC in response to Monastrol treatment is characterized by the recruitment of checkpoint proteins, such as Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), to the kinetochores of chromosomes.[2][6] This initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase required for the degradation of securin and cyclin B, thereby preventing sister chromatid separation and mitotic exit.[1][7][8]
Data Presentation: Quantitative Effects of Monastrol
The following tables summarize quantitative data on the effects of Monastrol treatment on mitotic arrest and spindle morphology.
Table 1: Effect of Monastrol Concentration on Monoastral Spindle Formation
| Cell Line | Monastrol Concentration (µM) | Percentage of Mitotic Cells with Monoastral Spindles | Reference |
| BS-C-1 | 25 | ~30% | [9] |
| BS-C-1 | 50 | >50% | [9][10] |
| BS-C-1 | 100 | ~90% | [9][10] |
| Ptk2 | 50 | Not specified, but significant | [2][3] |
| HeLa | 100 | Not specified, but significant | [11] |
Table 2: Time Course of Mitotic Events Following Monastrol Washout
| Time After Washout (minutes) | Percentage of Cells with Monoastral Spindles | Percentage of Cells with Bipolar Spindles (Misaligned Chromosomes) | Percentage of Cells with Bipolar Spindles (Aligned Chromosomes) | Percentage of Cells in Anaphase | Reference |
| 0 | ~95% | <5% | 0% | 0% | [10] |
| 15 | <10% | ~85% | ~5% | 0% | [10] |
| 30 | <5% | ~20% | ~70% | ~5% | [10] |
| 60 | <5% | <10% | ~20% | ~65% | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the SAC using Monastrol.
Protocol 1: Induction of Mitotic Arrest with Monastrol
Objective: To enrich a cell population in mitosis for subsequent analysis of the SAC.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, RPE-1)
-
Complete cell culture medium
-
Monastrol (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
DNA stain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Seed cells on coverslips or in culture dishes to achieve 50-70% confluency on the day of the experiment.
-
Prepare the desired concentration of Monastrol in complete culture medium. A final concentration of 100 µM is commonly used to induce a robust mitotic arrest in many cell lines.[9][10]
-
Remove the existing medium from the cells and replace it with the Monastrol-containing medium.
-
Incubate the cells for a period sufficient to allow a significant population to enter mitosis and arrest. This is typically 12-16 hours.
-
To confirm mitotic arrest, wash the cells with PBS, fix them with 4% paraformaldehyde for 10-15 minutes at room temperature, and stain with a DNA dye.
-
Visualize the cells under a fluorescence microscope. Arrested cells will exhibit condensed chromosomes characteristic of mitosis and a monoastral spindle morphology.
Protocol 2: Immunofluorescence Staining of Mad2 at Kinetochores
Objective: To visualize the recruitment of the key SAC protein Mad2 to kinetochores in Monastrol-arrested cells.
Materials:
-
Monastrol-arrested cells on coverslips (from Protocol 1)
-
PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgSO4, pH 6.9)
-
0.5% Triton X-100 in PHEM
-
4% Paraformaldehyde in PHEM
-
Blocking buffer (e.g., 10% normal donkey serum in PHEM)
-
Primary antibody: Rabbit anti-Mad2
-
Secondary antibody: Donkey anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
CREST anti-centromere antibody (to label kinetochores)
-
Mounting medium with DAPI
Procedure:
-
Quickly rinse the coverslips with Monastrol-arrested cells in PHEM buffer.
-
Lyse the cells with 0.5% Triton X-100 in PHEM for 5 minutes at 37°C.[9]
-
Rinse briefly with PHEM buffer.
-
Fix the cells with 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[9]
-
Wash the cells three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour in a humidified chamber.[9]
-
Incubate with primary antibodies (anti-Mad2 and CREST) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times for 5 minutes each with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times for 5 minutes each with PBST.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the samples using a fluorescence microscope. Mad2 will appear as distinct puncta co-localizing with the CREST signal at the kinetochores of the condensed chromosomes.
Protocol 3: Western Blot Analysis of SAC Proteins
Objective: To determine the protein levels of key SAC components like Mad2 and BubR1 in Monastrol-arrested cells compared to an asynchronous population.
Materials:
-
Asynchronous and Monastrol-arrested cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Mad2, Mouse anti-BubR1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Harvest asynchronous and Monastrol-arrested cells and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the protein levels of Mad2 and BubR1 between the two conditions.
Protocol 4: Live-Cell Imaging of Mitotic Arrest and Reversal
Objective: To dynamically observe the process of mitotic arrest induced by Monastrol and the subsequent mitotic exit upon its removal.
Materials:
-
Cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP) or tubulin (e.g., GFP-tubulin)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Monastrol
-
Complete culture medium
Procedure:
-
Seed the fluorescently-tagged cells in glass-bottom dishes.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimatize.
-
Acquire baseline images of asynchronously growing cells.
-
Add Monastrol (e.g., 100 µM) to the medium and begin time-lapse imaging. Acquire images every 5-15 minutes.
-
Observe the cells entering mitosis and arresting with the characteristic monoastral spindle phenotype.
-
To observe the reversal of the arrest, carefully aspirate the Monastrol-containing medium and gently wash the cells twice with pre-warmed complete medium.
-
Replace with fresh, drug-free medium and continue time-lapse imaging.
-
Observe the separation of centrosomes, formation of a bipolar spindle, chromosome alignment, and subsequent anaphase and cytokinesis.[10]
-
Analyze the duration of mitotic arrest and the timing of subsequent mitotic events.
Visualizations
Spindle Assembly Checkpoint Signaling Pathway
Caption: Monastrol-induced SAC signaling pathway.
Experimental Workflow for Studying the SAC with Monastrol
Caption: Workflow for SAC analysis using Monastrol.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Visualization of Mad2 Dynamics at Kinetochores, along Spindle Fibers, and at Spindle Poles in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cornellpharmacology.org [cornellpharmacology.org]
Application Notes: Monastrol as a Tool for Investigating Kinesin-5 Function in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin-5, also known as Eg5 or KIF11, is a homotetrameric, plus-end-directed microtubule motor protein.[1][2][3][4] While its essential role in establishing and maintaining the bipolar spindle during mitosis is well-documented, its function in terminally post-mitotic cells like neurons is an area of active investigation.[1][2][5][6] In neurons, Kinesin-5 is expressed and appears to play crucial, non-mitotic roles in regulating the microtubule cytoskeleton, which is fundamental to axonal and dendritic development, transport, and overall neuronal morphology.[6][7][8]
Monastrol is a small, cell-permeable, and highly specific non-competitive allosteric inhibitor of the Kinesin-5 ATPase activity.[9][10][11] It binds to a loop (L5) that is distal to the nucleotide-binding pocket, preventing ATP hydrolysis and locking Eg5 in a weak microtubule-binding state.[1][9] This specificity, with an IC50 of approximately 14 μM, makes Monastrol an invaluable pharmacological tool to acutely and reversibly inhibit Kinesin-5 function, thereby allowing researchers to probe its roles in neuronal processes.[11]
Mechanism of Action of Monastrol
Monastrol specifically targets the motor domain of Kinesin-5 (Eg5). Its binding induces a conformational change that interferes with the ATPase cycle.[9] Specifically, it weakens the binding of Eg5 to microtubules and slows ADP release.[9][10] This prevents the motor from generating the force required to slide microtubules against each other. In mitotic cells, this leads to the collapse of the bipolar spindle and mitotic arrest.[11] In post-mitotic neurons, this inhibition affects the subtle microtubule-microtubule interactions that regulate neurite outgrowth, transport, and morphology.[3][5]
Figure 1: Mechanism of Monastrol inhibition on the Kinesin-5 ATPase cycle.
Key Applications in Neuronal Research
-
Modulating Axonal Growth and Regeneration: Studies have shown that Kinesin-5 acts as a "brake" on axonal growth by regulating the transport and sliding of short microtubules.[5][12] Inhibition of Kinesin-5 with Monastrol can lead to an increase in the rate of axonal elongation, particularly in immature neurons or in regenerative contexts.[7][11][13] For instance, in models of spinal cord injury, Monastrol treatment, in combination with chondroitinase ABC, significantly enhanced axon regeneration.[12][13]
-
Investigating Dendritic Morphology and Microtubule Polarity: The complex microtubule organization in dendrites, which features a mixed polarity orientation, is crucial for their function. Kinesin-5 inhibition with Monastrol has been shown to alter dendrite morphology, often resulting in thinner dendrites.[2] Furthermore, it affects the transport of microtubules into the dendrites, leading to a significant increase in the proportion of minus-end-distal microtubules.[2] This makes Monastrol a useful tool for studying the mechanisms that establish and maintain dendritic microtubule organization.
-
Studying Neuronal Migration: Neuronal migration is a fundamental process in brain development that relies on the coordinated movement of the neuronal cytoskeleton.[5] Research indicates that Kinesin-5 modulates the rate and directionality of this process.[5] Applying Monastrol to migratory neurons results in faster but more random movement and a shorter leading process, suggesting that Kinesin-5 helps regulate the advance of the microtubule apparatus.[5]
Quantitative Data Summary
The following tables summarize quantitative findings from studies using Monastrol to investigate Kinesin-5 function in neurons.
Table 1: Effect of Monastrol on Axonal Regeneration after Spinal Cord Injury
| Parameter | Control (DMSO) | Monastrol-Treated | Reference |
|---|---|---|---|
| Axon Regeneration (% crossing distal interface) | ~28% ± 8.4% | ~57% ± 3.5% | [12] |
| c-Fos+ Neurons (per section) | 8.5 ± 1.4 | 16.0 ± 4.7 | [12] |
| BBB Locomotor Score (at 13 weeks) | 6.0 ± 0.8 | 7.1 ± 0.1 |[12] |
Table 2: Effect of Monastrol on Dendrite Morphology in Cultured SCG Neurons
| Parameter (Treatment Period) | Control (DMSO) | Monastrol-Treated | Reference |
|---|---|---|---|
| Dendrite Width (μm) (DIV 3-9) | 3.33 ± 0.15 | 2.50 ± 0.10 | [2] |
| Dendrite Width (μm) (DIV 6-12) | 3.19 ± 0.15 | 2.76 ± 0.13 | [2] |
| Branching (per dendrite) (DIV 3-9) | 0.49 ± 0.06 | 0.28 ± 0.05 | [2] |
| Minus-End-Distal MTs (%) (DIV 3-9) | ~25% | ~45% |[2] |
Experimental Protocols
Protocol 1: Analysis of Axonal Growth in Primary Neuronal Cultures
This protocol describes how to treat primary neurons with Monastrol to assess its effect on axonal outgrowth.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-L-lysine coated coverslips.
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Monastrol (Stock solution: 10-100 mM in DMSO).
-
DMSO (Vehicle control).
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Immunostaining reagents: Primary antibody (e.g., anti-β-III Tubulin), fluorescently-labeled secondary antibody, DAPI.
-
Mounting medium.
Workflow Diagram:
Figure 2: Experimental workflow for analyzing Monastrol's effect on axon growth.
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density and culture for the desired period before treatment (e.g., 3 days in vitro, DIV 3).
-
Treatment Preparation: Prepare working concentrations of Monastrol by diluting the stock solution in pre-warmed culture medium. A typical final concentration ranges from 1-10 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Incubation: Replace the existing medium in the neuronal cultures with the Monastrol-containing medium or the vehicle control medium. Incubate for the desired time (e.g., 24 to 72 hours).
-
Fixation: After incubation, gently wash the cells twice with warm PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Immunocytochemistry:
-
Wash the fixed cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-β-III Tubulin antibody (to visualize neurons and their processes) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to trace and measure the length of the longest process (the axon) for a significant number of neurons in both control and treated groups.
-
Perform statistical analysis to determine significance.
-
Protocol 2: Live-Cell Imaging of Microtubule Polarity in Dendrites
This protocol uses the microtubule plus-end tracking protein EB3 to assess changes in microtubule polarity in dendrites following Monastrol treatment.
Materials:
-
Primary neurons cultured on glass-bottom dishes.
-
Monastrol and DMSO.
-
Plasmid or viral vector for expressing EGFP-EB3.
-
Transfection reagent (e.g., Lipofectamine) or viral transduction reagents.
-
Live-cell imaging medium (e.g., Hibernate-E).
-
A live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Culture and Treatment: Culture primary neurons (e.g., superior cervical ganglion, SCG, neurons) for a desired period (e.g., DIV 14). Treat the neurons with Monastrol (e.g., 5 µM) or DMSO for a specified duration (e.g., 48 hours).[2]
-
Transfection: 24 hours before imaging, transfect the neurons with a construct expressing EGFP-EB3. This protein will bind to the growing plus-ends of microtubules, appearing as fluorescent "comets".
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing Monastrol or DMSO to maintain the treatment condition.
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify a neuron with healthy morphology and clear EGFP-EB3 expression in its dendrites.
-
Acquire time-lapse images (e.g., one frame every 2 seconds for 2-5 minutes) of a proximal dendritic segment.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse videos of the dendrite. A kymograph will display the movement of EB3 comets over time in a single 2D image.
-
In the kymograph, comets moving away from the cell body (anterograde) represent plus-end-distal microtubules.
-
Comets moving toward the cell body (retrograde) represent minus-end-distal microtubules.
-
Quantify the number of anterograde and retrograde comets in both control and Monastrol-treated groups.
-
Calculate the percentage of minus-end-distal microtubules and compare the results statistically.
-
Figure 3: Logical relationship of Kinesin-5 function and Monastrol's effect.
Troubleshooting and Considerations
-
Concentration Optimization: The optimal concentration of Monastrol can vary between neuron types and culture conditions. It is crucial to perform a dose-response curve to identify the lowest effective concentration that produces a phenotype without causing toxicity.
-
Toxicity: While more robust than general microtubule poisons like taxol, prolonged exposure to high concentrations of Monastrol can affect neuronal health.[11] Monitor cell morphology and viability (e.g., using a live/dead assay) in long-term experiments.
-
Specificity and Controls: Monastrol is highly specific to Kinesin-5. However, robust experimental design should include vehicle (DMSO) controls. For target validation, consider complementing pharmacological inhibition with genetic approaches like siRNA or shRNA knockdown of Kinesin-5.[2]
-
Reversibility: The inhibitory effect of Monastrol is reversible.[11] Washout experiments, where the drug is removed and the neuron is allowed to recover, can be performed to confirm that the observed phenotype is a direct result of Kinesin-5 inhibition.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of kinesin-5 inhibition on dendritic architecture and microtubule organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Kinesin-5, a mitotic microtubule-associated motor protein, modulates neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Monastrol, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the Mitotic Motor Protein Eg5 in Postmitotic Neurons: Implications for Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monastrol-reference [timtec.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacologically inhibiting kinesin-5 activity with monastrol promotes axonal regeneration following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologically inhibiting kinesin-5 activity with monastrol promotes axonal regeneration following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Monastrol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that serves as a specific and reversible inhibitor of the mitotic kinesin Eg5.[1][2][3][4] Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle.[2][3][5] By allosterically inhibiting the ATPase activity of Eg5, Monastrol prevents the separation of centrosomes, leading to a mitotic arrest characterized by the formation of monoastral spindles.[1][2][6] This targeted disruption of mitosis makes Monastrol a valuable tool for studying cell cycle regulation and a potential lead compound in the development of anticancer therapeutics.[5][7] Live-cell imaging of Monastrol-treated cells enables the real-time visualization and quantification of its effects on spindle dynamics, mitotic progression, and subsequent cell fate.
Mechanism of Action: Monastrol-Induced Mitotic Arrest
Monastrol specifically targets the motor domain of the Eg5 kinesin, a protein crucial for pushing the duplicated centrosomes apart during prophase.[1][2][6] Inhibition of Eg5's motor activity disrupts the outward force required for spindle pole separation, resulting in the collapse of the nascent bipolar spindle into a monoastral configuration, with a radial array of microtubules surrounded by a ring of chromosomes.[1][8] This arrest activates the spindle assembly checkpoint, delaying the onset of anaphase until a proper bipolar spindle is formed.[9]
Quantitative Data Summary
The following table summarizes quantitative data from studies on Monastrol-treated cells.
| Cell Line | Monastrol Concentration (µM) | Treatment Duration | Parameter Measured | Result | Reference |
| BS-C-1 (monkey epithelial kidney) | 100 | 4 hours | Mitotic cells with monoastral spindles | ~90% | [10] |
| Ptk2 (rat kangaroo kidney) | 50 | 4 hours | Centrosome separation | >50% reduction | [1] |
| Ptk2 (rat kangaroo kidney) | 100 | Not specified | Centrosome separation in mitotic cells | Similar to untreated interphase cells | [1] |
| HeLa | Not specified | 12 hours | Inhibition of Eg5 ATPase activity | IC50 = 6.1µM | [8] |
| HCT116 | Not specified | Not specified | Mitotic arrest (doubling of DNA content) | EC50 = 1.2µM | [8] |
| HCT116 | Not specified | Not specified | Increase in phospho-histone H3 | EC50 = 1.5µM | [8] |
| AGS and HepG2 | 100 | 2 days | Decrease in cell number | ~80% | [11] |
| Lovo | 100 | 2 days | Decrease in cell number | ~60% | [11] |
| Du145 and HT29 | 100 | 2 days | Decrease in cell number | ~30% | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Monastrol-Induced Mitotic Arrest
This protocol details the steps for visualizing the formation of monoastral spindles in real-time using fluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged histone (e.g., H2B-GFP) and a microtubule marker (e.g., mCherry-tubulin).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2), and appropriate filter sets for the chosen fluorophores.
-
Monastrol stock solution (e.g., 10 mM in DMSO).
-
Hoechst 33342 solution (optional, for nuclear counterstaining).
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Cell Preparation for Imaging:
-
On the day of imaging, replace the culture medium with fresh, pre-warmed imaging medium (CO2-independent medium can be used if an environmental chamber is not available for short-term imaging).
-
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
Select appropriate filter sets and exposure times to visualize the fluorescently tagged proteins. Minimize phototoxicity by using the lowest possible laser power and exposure times.
-
-
Pre-Treatment Imaging:
-
Acquire images of several fields of view containing healthy, asynchronously growing cells. Capture images every 5-15 minutes to establish a baseline of normal mitotic events.
-
-
Monastrol Treatment:
-
Prepare the desired final concentration of Monastrol (e.g., 100 µM) in pre-warmed imaging medium.
-
Carefully add the Monastrol-containing medium to the imaging dish. A DMSO control should be run in parallel.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring time-lapse images at the same frequency as the pre-treatment imaging.
-
Continue imaging for at least 4-6 hours to observe cells entering mitosis and arresting with a monoastral spindle phenotype. For longer-term studies on cell fate (e.g., apoptosis or mitotic slippage), imaging can be extended to 24-48 hours.[12]
-
-
Data Analysis:
-
Analyze the time-lapse movies to quantify the percentage of cells that enter mitosis and arrest with a monoastral spindle.
-
Measure the duration of mitotic arrest.
-
Observe and quantify subsequent cell fates, such as apoptosis or mitotic slippage.
-
Expected Results and Troubleshooting
Expected Results:
-
Control (DMSO-treated) cells will proceed through mitosis normally, forming a bipolar spindle and undergoing chromosome segregation and cytokinesis.
-
Monastrol-treated cells entering mitosis will fail to form a bipolar spindle. Instead, they will exhibit a characteristic monoastral spindle, with chromosomes arranged in a rosette pattern around a central microtubule aster.
-
Cells will arrest in this monoastral state for a prolonged period. Depending on the cell line and Monastrol concentration, arrested cells may eventually undergo apoptosis or exit mitosis without cell division (mitotic slippage), resulting in a tetraploid G1 cell.[12][13]
Troubleshooting:
-
No observable effect:
-
Verify the concentration and activity of the Monastrol stock solution.
-
Ensure the cells are healthy and actively proliferating.
-
Increase the incubation time or Monastrol concentration.
-
-
High phototoxicity:
-
Reduce laser power and/or exposure time.
-
Decrease the frequency of image acquisition.
-
Use a more sensitive camera or objective.
-
-
Cells detach during imaging:
-
Ensure the imaging dish is properly coated (e.g., with poly-D-lysine or fibronectin) to promote cell adhesion.
-
Handle the dish gently when adding Monastrol.
-
Conclusion
Live-cell imaging of Monastrol-treated cells is a powerful technique for investigating the role of the Eg5 kinesin in mitosis and for characterizing the cellular response to Eg5 inhibition. The protocols and data presented here provide a framework for researchers to design and execute robust experiments in this area, contributing to a deeper understanding of cell cycle control and the development of novel anti-mitotic therapies.
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. monastrol-mitosis-inhibitor [timtec.net]
- 4. agscientific.com [agscientific.com]
- 5. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Monastrol-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 by Monastrol leads to mitotic arrest, where cancer cells are halted in mitosis with characteristic monoastral spindles. This prolonged mitotic arrest ultimately triggers the apoptotic cascade, making Monastrol and its derivatives promising candidates for anticancer therapies. Accurate assessment of apoptosis is crucial for evaluating the efficacy of Monastrol and understanding its mechanism of action in cancer cells.
These application notes provide detailed protocols and data presentation guidelines for key techniques used to assess Monastrol-induced apoptosis. The included methodologies cover the detection of early and late-stage apoptotic events, from plasma membrane alterations to DNA fragmentation.
Key Techniques for Apoptosis Assessment
Several robust methods are available to quantify and characterize the apoptotic process initiated by Monastrol treatment. The selection of a specific technique or a combination thereof will depend on the experimental goals and the specific stage of apoptosis being investigated.
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
2. Caspase Activity Assays: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7). The activity of these caspases can be measured using fluorometric or colorimetric assays that utilize specific peptide substrates conjugated to a reporter molecule.
3. Western Blotting for Apoptotic Markers: This technique allows for the detection of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and -7. The appearance of the cleaved PARP fragment (89 kDa) is a hallmark of apoptosis. Additionally, the activation of caspases can be monitored by detecting their cleaved and active forms. Changes in the expression levels of Bcl-2 family proteins, which regulate the intrinsic apoptotic pathway, can also be assessed.
4. DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect these DNA breaks. This assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
Data Presentation
Table 1: IC50 Values of Monastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kinesin-5 (Eg5) | - | 14 | |
| MCF-7 | Breast Adenocarcinoma | 88 | |
| HeLa | Cervical Cancer | 111 | |
| U138 | Glioblastoma | ~200 | |
| C6 | Glioma | ~100 | |
| AGS | Gastric Adenocarcinoma | More sensitive than HT29 | |
| HT29 | Colorectal Adenocarcinoma | Less sensitive than AGS |
Table 2: Quantitative Effects of Monastrol on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Percentage of Cells | Reference |
| HeLa | 100 µM Monastrol | Mitotic Arrest (MPM2-positive) | 24.0 ± 3.2% | |
| HeLa (BubR1-depleted) | 100 µM Monastrol | Mitotic Arrest (MPM2-positive) | 1.5 ± 0.7% | |
| HeLa (Mad2-depleted) | 100 µM Monastrol | >4N DNA content (40h) | 18.8 ± 1.7% | |
| AGS | 100 µM Monastrol (48h) | Decrease in viable cells | ~80% | |
| HepG2 | 100 µM Monastrol (48h) | Decrease in viable cells | ~80% | |
| Lovo | 100 µM Monastrol (48h) | Decrease in viable cells | ~60% | |
| Du145 | 100 µM Monastrol (48h) | Decrease in viable cells | ~30% | |
| HT29 | 100 µM Monastrol (48h) | Decrease in viable cells | ~30% |
Signaling Pathways and Experimental Workflows
Caption: Monastrol-induced apoptotic signaling pathway.
Caption: Workflow for assessing Monastrol-induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the desired concentrations of Monastrol for the indicated times. Include untreated and vehicle-treated controls.
-
Harvest cells, including any floating cells from the supernatant for adherent cultures.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Fluorometric Caspase-3/7 Activity Assay
Materials:
-
Caspase-3/7 Glo® Assay System (or equivalent)
-
White-walled 96-well microplates
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Monastrol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Protocol 3: Western Blotting for Cleaved PARP and Caspase-3
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Monastrol and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Protocol 4: TUNEL Assay for DNA Fragmentation
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilisation solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow and treat cells on coverslips or in culture plates.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilisation solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips and analyze by fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence in the nucleus. Alternatively, analyze by flow cytometry.
Application Notes and Protocols for In Vivo Studies Using Monastrol in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol is a cell-permeable small molecule that acts as a specific and allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle in eukaryotic cells.[2] By binding to a specific loop in the Eg5 motor domain, Monastrol inhibits its ATPase activity, which is crucial for its function in pushing the spindle poles apart.[1][2] This inhibition leads to a characteristic cellular phenotype: the formation of monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[2] Consequently, the spindle assembly checkpoint is activated, leading to mitotic arrest and, in many cancer cell lines, subsequent apoptosis.[2][3] This targeted mechanism of action has positioned Monastrol and other Eg5 inhibitors as potential anticancer agents.[4]
Recent studies have also uncovered a secondary mechanism of action for Monastrol, independent of its effect on Eg5. It has been shown to bind to fascin, an actin-bundling protein that is overexpressed in various aggressive cancers and plays a key role in cell migration, invasion, and metastasis.[1] By interfering with fascin's actin-bundling activity and its interaction with tubulin, Monastrol can suppress the invasive properties of cancer cells.[1]
These dual mechanisms of inhibiting both cell division and cell invasion make Monastrol a compound of significant interest for cancer research. While numerous in vitro studies have detailed its effects on various cancer cell lines, comprehensive in vivo data from xenograft models, particularly in mammals, remains limited in publicly available literature. The following sections provide available data and generalized protocols based on common practices for xenograft studies.
Quantitative Data Summary
The table below has been structured to present key quantitative data typically reported in such studies. However, due to the lack of available specific data for Monastrol in mouse xenograft models, this table remains unpopulated. Researchers are encouraged to perform dose-escalation and efficacy studies to determine these parameters for their specific xenograft model.
| Xenograft Model | Monastrol Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft models for the evaluation of anti-cancer agents like Monastrol. These should be adapted based on the specific cell line, animal model, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take-rate)
-
Syringes (1 mL) and needles (26-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Efficacy Study with Monastrol
This protocol outlines the treatment phase of the xenograft study.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Monastrol
-
Vehicle solution for Monastrol (e.g., DMSO, PEG400, saline)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Preparation of Monastrol Solution:
-
Prepare a stock solution of Monastrol in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the desired final concentration with a vehicle suitable for in vivo administration (e.g., a mixture of PEG400 and saline). The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Treatment Administration:
-
Weigh the mice to determine the correct volume of Monastrol solution to administer.
-
Administer Monastrol to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer an equal volume of the vehicle solution to the control group.
-
Follow the predetermined treatment schedule (e.g., daily, every other day for a specified number of weeks).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Monastrol with Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monastrol, a small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), represents a targeted approach to cancer therapy.[1] By allosterically inhibiting the ATPase activity of Eg5, Monastrol prevents the separation of centrosomes and the formation of a bipolar spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can be associated with neurotoxicity, Eg5 inhibitors are expected to have a more favorable safety profile due to the primary role of Eg5 in mitosis.[3] This unique mechanism of action presents a compelling rationale for combining Monastrol with other chemotherapeutic agents to enhance efficacy, overcome resistance, and potentially reduce dosages and associated toxicities.
These application notes provide a comprehensive overview of the principles and methodologies for investigating the combination of Monastrol with other classes of chemotherapeutic drugs. The included protocols and conceptual frameworks are designed to guide researchers in the preclinical evaluation of Monastrol-based combination therapies.
Rationale for Combination Therapy
The primary goal of combining Monastrol with other anticancer drugs is to achieve synergistic or additive effects. This can be accomplished through various mechanisms:
-
Targeting Different Phases of the Cell Cycle: Monastrol specifically arrests cells in mitosis (M phase).[4] Combining it with agents that act on other phases, such as DNA synthesis (S phase) or the G1/S transition, could lead to a more comprehensive inhibition of cancer cell proliferation.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to single-agent therapies. Eg5 inhibitors may remain effective in cells resistant to other drugs, such as those that overexpress P-glycoprotein (Pgp), as Monastrol does not appear to be a substrate for this efflux pump.[3][5]
-
Enhancing Apoptotic Signaling: The mitotic arrest induced by Monastrol can prime cancer cells for apoptosis.[6][7] Combining it with agents that also induce apoptosis through different pathways (e.g., DNA damage) could lower the threshold for programmed cell death.
-
Targeting Multiple Oncogenic Pathways: Recent research suggests that Monastrol may have effects beyond Eg5 inhibition, including targeting fascin, a protein involved in cell migration and invasion.[8] This opens up possibilities for combinations that target both proliferation and metastasis.
Potential Combination Strategies
Based on mechanistic rationale, several classes of chemotherapeutic agents are promising candidates for combination with Monastrol.
Microtubule-Targeting Agents (e.g., Paclitaxel, Vinca Alkaloids)
While both Monastrol and taxanes/vinca alkaloids affect the mitotic spindle, their mechanisms are distinct.[3][4] Monastrol inhibits Eg5, leading to the formation of monoaster spindles, whereas taxanes stabilize microtubules and vinca alkaloids inhibit their polymerization.[2][3][4] The combination of these agents could create a more profound and sustained mitotic catastrophe. However, careful dose scheduling would be critical to maximize synergy and minimize overlapping toxicities.
DNA-Damaging Agents (e.g., Cisplatin, Doxorubicin)
DNA-damaging agents induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. Cells that bypass these checkpoints and enter mitosis with damaged DNA are highly susceptible to mitotic catastrophe. Combining a DNA-damaging agent with Monastrol, which traps cells in mitosis, could be a highly effective strategy. The mitotic arrest prevents the damaged cells from exiting mitosis, ultimately forcing them into apoptosis.
Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil)
Antimetabolites interfere with the synthesis of DNA and RNA, primarily acting during the S phase of the cell cycle. A sequential treatment regimen, where an antimetabolite is administered first to disrupt DNA replication, followed by Monastrol to arrest the cells that progress to mitosis, could be a logical approach to maximizing cell killing.
Data Presentation: In Vitro Efficacy of Monastrol and its Analogs
The following table summarizes the reported in vitro efficacy of Monastrol and some of its more potent analogs in various cancer cell lines. This data is crucial for designing initial combination experiments, as it provides a baseline for the effective concentration range of these Eg5 inhibitors.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Monastrol | U138 MG | Glioblastoma | ~200 | [4] |
| Monastrol | C6 | Glioma (Rat) | ~100 | [4] |
| Monastrol Analog 20e | U138 MG | Glioblastoma | ~150 | [4] |
| Monastrol Analog 20h | U138 MG | Glioblastoma | ~150 | [4] |
| Monastrol Analog 20e | C6 | Glioma (Rat) | ~50 | [4] |
| Monastrol Analog 20h | C6 | Glioma (Rat) | ~50 | [4] |
| Enastron | U-87 MG | Glioblastoma | >10-fold more potent than Monastrol | [9] |
| Dimethylenastron | U-87 MG | Glioblastoma | >10-fold more potent than Monastrol | [9] |
| Vasastrol VS-83 | U-87 MG | Glioblastoma | >10-fold more potent than Monastrol | [9] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Synergy using the MTT Assay
Objective: To determine the cytotoxic effects of Monastrol in combination with another chemotherapeutic agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Monastrol (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of Monastrol and the second chemotherapeutic agent in complete medium.
-
Treat the cells with either Monastrol alone, the second agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO or other solvent).
-
A common approach for combination studies is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
-
Incubation: Incubate the treated cells for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).
-
MTT Assay:
-
Remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effects of Monastrol and a combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Monastrol and the second chemotherapeutic agent
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Monastrol, the second agent, or the combination at their respective IC50 concentrations for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the effects of Monastrol and combination treatments on the mitotic spindle morphology.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
Monastrol and the second chemotherapeutic agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the drugs as described for cell cycle analysis.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. Look for the characteristic monoaster spindle formation in Monastrol-treated cells.[4]
Visualizations
Caption: Targeting different phases of the cell cycle with combination chemotherapy.
Caption: Experimental workflow for assessing drug synergy using the MTT assay.
Caption: Signaling pathway for synergistic apoptosis by DNA damage and mitotic arrest.
Conclusion
The combination of Monastrol with other chemotherapeutic agents holds significant promise for advancing cancer therapy. By leveraging distinct mechanisms of action, these combinations have the potential to enhance therapeutic efficacy, circumvent resistance, and improve patient outcomes. The protocols and conceptual frameworks provided herein offer a starting point for the systematic investigation of Monastrol-based combination therapies. Further preclinical studies are warranted to identify the most effective drug partners, optimal dosing schedules, and responsive cancer types, ultimately paving the way for future clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the mitotic kinesin Eg5 inhibitor monastrol with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Monastrol solubility and stability in media.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling Monastrol, focusing on its solubility and stability in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Monastrol and what is its primary mechanism of action?
A1: Monastrol is a potent, cell-permeable small molecule that serves as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2][3] Eg5 is a motor protein essential for establishing and maintaining the bipolar mitotic spindle required for proper chromosome segregation during cell division.[4][5] Monastrol binds to an allosteric site on the Eg5 motor domain, which leads to the formation of a stable Eg5-ADP-monastrol complex.[6][7][8] This action inhibits ADP release, stalling the motor protein and preventing it from separating the spindle poles.[6][8] Consequently, cells treated with Monastrol are arrested in mitosis, characteristically displaying monoastral spindles where a radial array of microtubules is surrounded by a ring of chromosomes.[2][5]
Q2: I observed a precipitate in my cell culture media after adding my Monastrol stock solution. What is the likely cause?
A2: Precipitation of Monastrol upon addition to aqueous cell culture media is a common issue primarily due to its low aqueous solubility.[2][9] While Monastrol dissolves well in organic solvents like DMSO, diluting this concentrated stock into the aqueous environment of the media drastically lowers its solubility, causing it to "crash out" of solution.[10] Other factors that can contribute to precipitation in cell culture include significant temperature shifts (e.g., adding a cold stock to warm media), changes in pH, or evaporation from the culture plate, which increases the compound's effective concentration.[11]
Q3: How can I prevent Monastrol from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to follow a careful dilution protocol.
-
Prepare Fresh: Always prepare the final working solution of Monastrol in your culture medium immediately before adding it to your cells. Do not store Monastrol in aqueous solutions for more than a day.[9]
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C before adding the Monastrol stock solution. This minimizes temperature shock that can reduce solubility.[12]
-
Gentle Mixing: Add the required volume of your high-concentration stock solution to the pre-warmed media and mix immediately but gently by swirling or inverting the tube. Avoid vigorous vortexing, which can promote precipitation.
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells, typically kept at or below 0.5%.[13]
-
Filter Sterilize Stock: After preparing your initial high-concentration stock in an organic solvent, it is good practice to filter-sterilize it through a 0.22 µm syringe filter before aliquoting for storage.[12]
Q4: What are the recommended storage conditions for Monastrol powder and stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of Monastrol. For long-term storage, solid Monastrol powder should be stored at -20°C, where it can remain stable for at least four years.[2][9] Stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][14] These aliquots should be stored at -80°C for long-term stability (6-12 months) or at -20°C for short-term use (up to 1 month).[1][2]
Data Summary Tables
Table 1: Solubility of Monastrol in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ≥ 100 mM[4] | ≥ 29.24 mg/mL | Solubility can be affected by moisture; use fresh, anhydrous DMSO for best results.[1][2] |
| Ethanol | 20 mM[4] | 5.85 mg/mL | Some sources report lower solubility of ~1 mg/mL.[9] |
| Dimethylformamide (DMF) | ~68 mM | ~20 mg/mL[9] | Can be used as an intermediate solvent for aqueous preparations.[9] |
| Aqueous Buffer (e.g., PBS) | Sparingly Soluble[9] | Sparingly Soluble[9] | A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[9] |
Molecular Weight of Monastrol used for calculation: 292.35 g/mol .[4]
Table 2: Recommended Storage and Stability of Monastrol
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[2][9] | ≥ 4 years[9] | Can also be stored at Room Temperature for shorter periods.[4] |
| Stock Solution in DMSO/Ethanol | -80°C | 6 - 12 months[1][2] | Recommended for long-term storage. |
| Stock Solution in DMSO/Ethanol | -20°C | 1 month[1][2] | Suitable for short-term storage. |
| Aqueous Working Solution | 4°C or 37°C | < 24 hours[9] | Not recommended for storage; prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Monastrol Stock Solution (100 mM in DMSO)
-
Weigh Compound: Accurately weigh out the desired amount of Monastrol powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 100 mM stock, weigh 29.24 mg of Monastrol (FW: 292.35 g/mol ).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution gently until all the solid has completely dissolved. You may warm the tube to 37°C briefly to aid dissolution.[13]
-
Sterilize (Optional but Recommended): Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquot: Dispense the stock solution into single-use, light-protected sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -80°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 100 µM)
-
Thaw Stock: Remove one aliquot of the 100 mM Monastrol stock solution from the -80°C freezer and thaw it at room temperature.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium in a 37°C water bath.
-
Dilute: In a sterile tube, add the appropriate volume of the thawed stock solution to the pre-warmed medium. To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mix Gently: Immediately after adding the stock, mix the solution by gently inverting the tube or pipetting up and down slowly. Do not vortex.
-
Treat Cells: Remove the existing medium from your cells and immediately add the freshly prepared medium containing the final concentration of Monastrol. Return the culture plate to the incubator.
Visual Guides
Caption: Troubleshooting workflow for Monastrol precipitation in media.
Caption: Decision tree for preparing and storing Monastrol solutions.
Caption: Monastrol's mechanism of action leading to mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Academy [procellsystem.com]
- 12. benchchem.com [benchchem.com]
- 13. file.glpbio.com [file.glpbio.com]
- 14. (S)-Monastrol | Kinesin | TargetMol [targetmol.com]
Technical Support Center: Overcoming Monastrol Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Monastrol resistance in cancer cell lines.
Troubleshooting Guide & FAQs
This section is designed to help you identify the potential causes of Monastrol resistance in your experiments and provide actionable solutions.
Q1: My cancer cells have become resistant to Monastrol. What is the most likely cause?
The primary and most well-documented mechanism of acquired Monastrol resistance in cancer cells is the development of point mutations in the gene encoding its molecular target, the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Monastrol is an allosteric inhibitor that binds to a specific pocket on the Eg5 motor domain, distinct from the ATP-binding site.[3][4] Mutations within this binding pocket can prevent Monastrol from effectively docking and inhibiting the ATPase activity of Eg5, thus allowing the cells to form a bipolar spindle and proceed through mitosis even in the presence of the drug.
Q2: Which specific mutations in Eg5 are known to cause Monastrol resistance?
Several single point mutations in the allosteric binding pocket of Eg5 have been shown to confer significant resistance to Monastrol. These mutations prevent the inhibitor from effectively blocking the allosteric communication network to the ATP binding site.[1][5][6]
Table 1: Experimentally Verified Eg5 Mutations Conferring Monastrol Resistance
| Mutation | Location in Eg5 Motor Domain | Notes | Reference |
| R119A | Helix α2/Loop L5 pocket | Also confers resistance to STLC. | [1][2] |
| D130A | Helix α2/Loop L5 pocket | Confers strong resistance to both Monastrol and STLC. | [1][2] |
| L132A | Helix α2/Loop L5 pocket | Confers significant resistance to Monastrol. | [1][2] |
| I136A | Helix α2/Loop L5 pocket | Confers significant resistance to Monastrol. | [1][2] |
| L214A | Helix α3 | Confers strong resistance to both Monastrol and STLC. | [1][2] |
| E215A | Helix α3 | Confers significant resistance to Monastrol. | [1][2] |
| T107N | P-loop of ATP binding domain | Confers resistance to Monastrol and other loop L5 inhibitors like STLC, Arry-520, and ispinesib. | [5][6] |
Q3: Could overexpression of drug efflux pumps like P-glycoprotein (MDR1/ABCB1) be causing the resistance?
This is a common mechanism for multidrug resistance, but it is unlikely to be the primary cause of Monastrol resistance. Studies have shown that Monastrol is not a substrate for P-glycoprotein (Pgp). There was no significant difference in the antiproliferative effect of Monastrol in cell lines with and without Pgp overexpression. While Monastrol was found to be a very weak inhibitor and a weak inducer of Pgp, it is not actively transported by it.[7] Therefore, targeting efflux pumps with inhibitors like verapamil is not expected to reverse Monastrol-specific resistance.
Q4: My cells are confirmed to have a wild-type Eg5 sequence but still show resistance. What else could be the cause?
While Eg5 mutation is the most common cause, other, less-documented mechanisms could theoretically contribute to reduced sensitivity:
-
Altered Cellular Metabolism: Changes in metabolic pathways could potentially reduce the effective intracellular concentration or activity of the drug.
-
Upregulation of Parallel Pathways: Cells might compensate for Eg5 inhibition by upregulating other proteins involved in spindle formation, though this is speculative and not a widely reported mechanism for Monastrol resistance.
-
Target Overexpression: A significant increase in the total amount of Eg5 protein could require higher concentrations of Monastrol to achieve an inhibitory effect.
Q5: How can I overcome Monastrol resistance in my cell line?
The most effective strategy is to switch to an alternative Eg5 inhibitor with a different chemical scaffold or mechanism of action. Resistance to one loop L5 inhibitor does not always confer cross-resistance to all others.[5][6]
-
Use Alternative Allosteric Inhibitors: Compounds like S-trityl-L-cysteine (STLC) also bind to the loop L5 pocket.[8] However, be aware that some mutations confer resistance to both Monastrol and STLC (e.g., D130A, L214A).[1][2] Other inhibitors like ispinesib or Filanesib (ARRY-520) may be effective where Monastrol and STLC are not, indicating that resistance can be dependent on the specific chemical structure of the inhibitor.[5][6][9]
-
Use ATP-Competitive Inhibitors: Some resistant cell lines, particularly those with mutations in the allosteric site, remain sensitive to ATP-competitive Eg5 inhibitors.[5][6] These inhibitors bind to the nucleotide-binding pocket, a different site from Monastrol, and thus bypass resistance mediated by mutations in the allosteric pocket.
-
Combination Therapy: While specific synergistic combinations with Monastrol to overcome resistance are not extensively documented, a general strategy in cancer therapy is to use combination treatments that target different pathways.[10] For example, combining an Eg5 inhibitor with a drug that targets a different stage of the cell cycle or a crucial survival pathway could be a viable, albeit experimental, approach.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Monastrol can vary significantly depending on the cancer cell line.
Table 2: Examples of Monastrol and Analogue IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Monastrol | MCF-7 | Breast Cancer | ~100.5 | [11] |
| Monastrol | HeLa | Cervical Cancer | - | [12] |
| Monastrol | U138 | Glioblastoma | ~200 | [13] |
| Monastrol | C6 | Glioma | ~100 | [13] |
| Monastrol | HT-29 | Colon Cancer | >100 | [14] |
| Analogue 20h | U138 | Glioblastoma | ~150 | [13] |
| Analogue 20e | C6 | Glioma | ~50 | [13] |
| 3,4-methylenedioxy analogue | HT-29 | Colon Cancer | ~3.3 (approx. 30x more potent than Monastrol) | [14] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). These values should be used as a general guide.
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of Monastrol Action and Resistance
Caption: Monastrol action on wild-type vs. mutant Eg5 kinesin.
Diagram 2: Troubleshooting Workflow for Monastrol Resistance
Caption: Step-by-step workflow to diagnose and address Monastrol resistance.
Diagram 3: Strategies to Overcome Monastrol Resistance
Caption: Overview of primary strategies to bypass Monastrol resistance.
Key Experimental Protocols
Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the IC50 of Monastrol in your cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Monastrol stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Monastrol in complete medium. Remove the old medium from the wells and add 100 µL of the Monastrol dilutions. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the Monastrol concentration and use non-linear regression to determine the IC50 value.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology to confirm the phenotypic effect of Monastrol (i.e., monoastral spindles).
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody against α-tubulin binds to the microtubules of the spindle. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing visualization by fluorescence microscopy. DNA is counterstained to visualize chromosomes.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST [PBS + 0.1% Tween-20])
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution (for DNA counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Monastrol (at a concentration expected to induce mitotic arrest, e.g., 100 µM) for an appropriate time (e.g., 16-24 hours).
-
Fixation: Wash the cells gently with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash once with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Monastrol-treated sensitive cells should exhibit a characteristic "monoastral" spindle phenotype, with a single aster of microtubules surrounded by a ring of chromosomes. Resistant cells will show normal bipolar spindles.
Eg5 Microtubule-Stimulated ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by purified Eg5 protein and is the most direct way to test for inhibition.
Principle: A common method is the NADH-coupled enzymatic assay. The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH to NAD+ via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant Eg5 motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
PK/LDH enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Monastrol or other inhibitors
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare a reaction mix in the assay buffer containing PEP, NADH, PK/LDH, and microtubules.
-
Inhibitor Incubation: In the wells of the microplate, add the Eg5 protein. Then add Monastrol at various concentrations (or DMSO as a control). Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the reaction mix to the wells containing the Eg5 and inhibitor.
-
Start Measurement: Finally, add ATP to initiate the reaction. Immediately place the plate in the spectrophotometer.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate ATPase Rate: The rate of ATP hydrolysis is proportional to the rate of change in absorbance. Convert the rate of absorbance change to the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the ATPase activity against the inhibitor concentration to determine the IC50 value for the inhibition of Eg5's enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the human kinesin Eg5 that confer resistance to monastrol and S-trityl-L-cysteine in tumor derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsr.org [jsr.org]
- 5. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 6. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the mitotic kinesin Eg5 inhibitor monastrol with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Monastrol Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Monastorial treatment for maximum experimental effect. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and streamline your research.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of cells with monoastral spindles. | 1. Suboptimal Monastrol concentration: The concentration may be too low for the specific cell line being used, as sensitivity can vary. 2. Insufficient treatment time: The incubation period may not be long enough for the cells to arrest in mitosis. 3. Cell line resistance: Some cell lines exhibit intrinsic or acquired resistance to Monastrol. 4. Incorrect cell synchronization: If using synchronized cells, the timing of Monastrol addition might be off. | 1. Perform a dose-response experiment: Test a range of Monastrol concentrations (e.g., 10 µM to 100 µM) to determine the optimal dose for your cell line. 2. Optimize treatment time: Conduct a time-course experiment (e.g., 4, 8, 12, 16, 24 hours) to identify the point of maximal mitotic arrest. For many cell lines, maximal arrest is observed around 16-18 hours.[1] 3. Consider alternative inhibitors: If resistance is suspected, consider using other Eg5 inhibitors. 4. Verify synchronization: Ensure that the cell synchronization protocol is effective and that Monastrol is added at the appropriate phase of the cell cycle. |
| High levels of cell death observed. | 1. Prolonged mitotic arrest: Extended blockage in mitosis can trigger apoptosis. 2. Monastrol toxicity: High concentrations or prolonged exposure can be toxic to some cell lines. | 1. Reduce treatment time: If the goal is to study mitotic arrest without inducing significant cell death, shorten the incubation period. 2. Lower Monastrol concentration: Use the lowest effective concentration that induces the desired phenotype. |
| Reversibility of Monastrol effect is not observed. | 1. Incomplete washout: Residual Monastrol may still be present in the culture medium. 2. Irreversible cellular damage: Prolonged treatment may have caused irreversible damage, preventing cells from re-entering the cell cycle. | 1. Ensure thorough washing: Wash the cells multiple times with fresh, pre-warmed medium to completely remove the drug. 2. Reduce treatment duration: Use shorter incubation times to minimize the risk of irreversible effects. The mitotic arrest induced by Monastrol is typically rapidly reversible, with cells re-entering the cell cycle within 15-60 minutes of washout.[2] |
| Variability in results between experiments. | 1. Inconsistent cell density: The number of cells plated can affect their response to the drug. 2. Variations in Monastrol stock solution: Improper storage or handling can lead to degradation of the compound. 3. Differences in cell passage number: Cell characteristics can change over time with repeated passaging. | 1. Standardize cell seeding: Plate a consistent number of cells for each experiment. 2. Properly store and handle Monastrol: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Use cells within a consistent passage number range: This will help to ensure the reproducibility of your results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Monastrol?
A1: Monastrol is a small, cell-permeable molecule that acts as a specific and allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[3][4][5] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle. By binding to a specific loop in the Eg5 motor domain, Monastrol inhibits its ATPase activity.[3] This inhibition prevents the proper separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest.[2][4]
Q2: What is the optimal concentration and treatment time for Monastrol?
A2: The optimal concentration and treatment time for Monastrol are highly dependent on the cell line being used. A typical starting point is a concentration range of 10 µM to 100 µM.[2] For many cancer cell lines, a saturating dose of 100 µM is used.[2] A time-course experiment is recommended to determine the optimal duration of treatment. Maximal mitotic arrest is often observed after 16-18 hours of incubation.[1] However, shorter incubation times (e.g., 4 hours) can be sufficient to observe monoastral spindles.[2][4]
Q3: Is the effect of Monastrol reversible?
A3: Yes, the mitotic arrest induced by Monastrol is rapidly reversible.[2] Upon removal of the compound from the cell culture medium, cells can quickly re-enter the cell cycle, with bipolar spindles forming within 15-30 minutes and cells proceeding to anaphase within an hour.[2]
Q4: Does Monastrol affect interphase microtubules?
A4: No, Monastrol specifically targets the mitotic kinesin Eg5 and does not affect the microtubule network in interphase cells.[2]
Q5: How can I visualize the effect of Monastrol treatment?
A5: The most common method to visualize the effect of Monastrol is through immunofluorescence microscopy. By staining for α-tubulin (to visualize microtubules) and DNA (e.g., with DAPI), you can observe the formation of monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[2][4]
Data Presentation
Table 1: Monastrol Concentration and Treatment Time for Mitotic Arrest in Various Cell Lines
| Cell Line | Monastrol Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| BS-C-1 (Monkey Kidney Epithelial) | 50 - 100 | 4 | Dose-dependent increase in monoastral spindles. | [2] |
| HeLa (Human Cervical Cancer) | 100 | 12 | Mitotic arrest and apoptosis. | [3] |
| 1A9 (Human Ovarian Cancer) | 0.75 - 10 | 16 | Dose-dependent increase in monopolar spindles. | |
| MCF-7 (Human Breast Cancer) | 100 | Not Specified | Decreased cell viability and proliferation. | [5] |
| Ptk2 (Potorous tridactylus Kidney) | 50 | 4 | Formation of monoastral spindles. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Monastrol Treatment: Treat the cells with a range of Monastrol concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of Monastrol for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Monastrol Treatment: Treat the cells with Monastrol at the desired concentration and for the optimal duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of Monastrol-induced mitotic arrest.
Caption: General experimental workflow for Monastrol treatment.
Caption: A logical approach to troubleshooting Monastrol experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of monastrol in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Monastrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Monastrol?
A1: Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[1] This inhibition leads to cell cycle arrest in mitosis, characterized by the formation of monoastral spindles.[2]
Q2: What are the known off-target effects of Monastrol?
A2: At concentrations commonly used for mitotic arrest (around 100 µM), Monastrol has been shown to have off-target effects.[3] The most well-documented off-target effect is the modulation of L-type voltage-gated calcium channels, leading to a significant block of calcium uptake.[3] Effects on neuronal cells, including alterations in axonal and dendritic growth, have also been reported.[4][5][6]
Q3: At what concentration do off-target effects of Monastrol become significant?
A3: While the IC50 for Eg5 inhibition is in the low micromolar range (e.g., 14 µM in a cell-based assay), concentrations as high as 100 µM are often used to ensure robust mitotic arrest.[2][7] It is at these higher concentrations that off-target effects, such as the inhibition of L-type calcium channels, have been observed to be significant (around 70% inhibition of calcium uptake at 100 µM).[3]
Q4: Is the mitotic arrest induced by Monastrol reversible?
A4: Yes, the mitotic arrest induced by Monastrol is rapidly reversible. Upon removal of the compound, cells can proceed through mitosis.[2][8]
Q5: Does Monastrol affect microtubule dynamics in interphase cells?
A5: Monastrol is reported to not significantly affect microtubules in interphase cells or in vitro microtubule polymerization.[2] Its primary effect on the microtubule network is observed during mitosis through the inhibition of Eg5.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability at High Monastrol Concentrations
-
Possible Cause: Off-target effects leading to cytotoxicity. Different cell lines exhibit varying sensitivity to Monastrol.[9] For instance, AGS and HepG2 cells are more sensitive than Du145 and HT29 cells.[10]
-
Troubleshooting Steps:
-
Determine the optimal concentration: Perform a dose-response curve for your specific cell line to identify the lowest effective concentration that induces the desired mitotic arrest phenotype while minimizing cytotoxicity.
-
Assess cell viability: Use a standard cell viability assay, such as the MTT assay, to quantify the cytotoxic effects of different Monastrol concentrations over your experimental time course.[11][12]
-
Consider a more potent analog: If high concentrations of Monastrol are required, leading to unacceptable toxicity, consider using a more potent Eg5 inhibitor like S-trityl-L-cysteine (STLC), which may exhibit fewer off-target effects at its effective concentration.[3]
-
Issue 2: Inconsistent or Incomplete Mitotic Arrest
-
Possible Cause: Insufficient drug concentration, cell line resistance, or issues with drug stability.
-
Troubleshooting Steps:
-
Verify drug concentration and purity: Ensure the correct concentration of Monastrol is used and that the compound is of high purity.
-
Optimize incubation time: The time required to observe maximal mitotic arrest can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period.
-
Cell line characterization: Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to Monastrol (e.g., HeLa, BS-C-1) to validate your experimental setup.[7][13]
-
Check for drug precipitation: Monastrol has limited aqueous solubility. Ensure it is fully dissolved in the culture medium and does not precipitate out during the experiment.
-
Issue 3: Unexplained Changes in Neuronal Cell Morphology or Function
-
Possible Cause: Monastrol has known effects on neurons, which are postmitotic and do not rely on Eg5 for cell division. These effects are considered off-target in the context of anti-mitotic research.
-
Troubleshooting Steps:
-
Be aware of neuronal effects: Monastrol can induce rapid bursts of axonal outgrowth in cultured sympathetic neurons and can have differential effects on dendrite and axon growth in cortical neurons.[4][5] Prolonged exposure can lead to shorter axons in sensory neurons.[5]
-
Dose and time-course evaluation: If studying non-mitotic effects, carefully titrate the Monastrol concentration and observation time to characterize the specific neuronal response.
-
Use alternative inhibitors: If the goal is to inhibit mitosis in a mixed culture containing neurons, consider the potential confounding effects on the neuronal population.
-
Quantitative Data Summary
Table 1: IC50 and EC50 Values of Monastrol in Different Assays
| Cell Line/System | Assay Type | Endpoint | Value |
| HeLa | Functional Assay | Inhibition of Eg5 ATPase activity | IC50 = 6.1 µM |
| HCT116 | Cell Cycle Assay | Mitotic arrest (doubling DNA content) | EC50 = 1.2 µM |
| HCT116 | Cell Cycle Assay | Increase in phospho-histone H3 | EC50 = 1.5 µM |
| Xenopus Egg Extracts | Bipolar Spindle Formation | Inhibition of bipolar spindle formation | IC50 ≈ 20 µM |
| Cell-based assay | KIF11 (Eg5) Inhibition | --- | IC50 = 14 µM |
Table 2: Off-Target Effect of Monastrol on L-type Calcium Channel Activity
| Cell Line | Compound | Concentration | Effect on Calcium Uptake |
| HEK 293 (stably expressing human Cav1.2) | Monastrol | 100 µM | ~70% inhibition |
| HEK 293 (stably expressing human Cav1.2) | S-trityl-L-cysteine | 20 µM | No significant effect |
| HEK 293 (stably expressing human Cav1.2) | Nifedipine (positive control) | Not specified | 94.7% inhibition |
Data sourced from[3].
Table 3: Differential Cytotoxicity of Monastrol in Human Cancer Cell Lines
| Cell Line | Treatment Duration | Monastrol Concentration | % Decrease in Viable Cells |
| AGS | 2 days | 100 µM | ~80% |
| HepG2 | 2 days | 100 µM | ~80% |
| Lovo | 2 days | 100 µM | ~60% |
| Du145 | 2 days | 100 µM | ~30% |
| HT29 | 2 days | 100 µM | ~30% |
Data sourced from[10].
Experimental Protocols
Protocol 1: Assessing Monastrol-Induced Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described in[11][12].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and culture overnight.
-
Compound Treatment: Add varying concentrations of Monastrol (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Crystal Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol provides a general workflow for assessing cell cycle distribution.
-
Cell Treatment: Culture cells to ~70% confluency and treat with the desired concentration of Monastrol or vehicle control for the determined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The G2/M population will have approximately twice the DNA content of the G1 population.
Visualizations
Caption: On-target effect of Monastrol leading to mitotic arrest.
Caption: Off-target effect of Monastrol on calcium signaling.
Caption: General experimental workflow for investigating Monastrol's effects.
References
- 1. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monastrol, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ufmg.br [repositorio.ufmg.br]
- 12. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Monastrol Reversibility in Cell Cycle Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers encountering issues with the reversibility of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, in cell cycle experiments.
Frequently Asked Questions (FAQs)
Q1: Is the mitotic arrest induced by Monastrol always fully reversible?
While Monastrol is generally considered a reversible inhibitor of the mitotic kinesin Eg5, the reversibility of the mitotic arrest can be influenced by several factors, including cell line, drug concentration, and duration of exposure.[1][2][3] Some cell lines exhibit higher sensitivity to Monastrol and may undergo apoptosis following prolonged arrest, rather than re-entering the cell cycle upon drug removal.[1][2]
Q2: Why are my cells failing to form bipolar spindles after Monastrol washout?
Several factors can contribute to the failure of cells to form bipolar spindles after Monastrol washout:
-
Incomplete Washout: Residual Monastrol can continue to inhibit Eg5, preventing proper spindle formation. Ensure a thorough washout procedure with multiple washes in fresh, drug-free media.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to Monastrol.[1][2][3] Some cell lines may require a longer recovery period or may be more prone to cell death after mitotic arrest.
-
Suboptimal Washout Timing: The timing of the washout is critical. Prolonged arrest in a monopolar state may lead to abnormal stabilization of kinetochore fibers, making it more difficult for the spindle to bipolarize after Monastrol removal.[4]
Q3: I observe a high incidence of aneuploidy and chromosome mis-segregation in cells that have recovered from Monastrol arrest. Is this expected?
Yes, transient exposure to Monastrol has been shown to increase the frequency of aneuploidy and chromosome mis-segregation, even in cells that successfully form a bipolar spindle and proceed through mitosis after washout.[5] This is thought to be due to the formation of syntelic attachments (both sister kinetochores attached to microtubules from the same pole) during the monopolar arrest, which may not be efficiently corrected after drug removal.[5] The rate of error correction after monastrol washout can be significantly slower than in unperturbed cells.[4]
Q4: My cells seem to exit mitosis without proper chromosome segregation after Monastrol washout. What is happening?
This phenomenon is known as "mitotic slippage." After a prolonged mitotic arrest, some cells can exit mitosis without satisfying the spindle assembly checkpoint, leading to the formation of polyploid cells. The tendency for mitotic slippage can be cell-line dependent.[2][3]
Troubleshooting Guides
Problem 1: Incomplete Reversal of Mitotic Arrest
Symptoms:
-
A high percentage of cells remain in a monoastral spindle configuration long after Monastrol washout.
-
Delayed or absent progression to anaphase and cytokinesis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washout | Increase the number and volume of washes with pre-warmed, drug-free medium. A typical procedure involves at least three washes. |
| Cell Line Sensitivity | Some cell lines are more sensitive to Monastrol and may require lower concentrations or shorter incubation times to ensure reversibility.[1][2][3] Consider titrating the Monastrol concentration for your specific cell line. |
| Prolonged Arrest | Long exposure to Monastrol can lead to irreversible cell cycle arrest or apoptosis in some cell lines.[6] Optimize the duration of Monastrol treatment to achieve synchronization without inducing excessive toxicity. |
Problem 2: Aberrant Mitotic Progression After Washout
Symptoms:
-
Formation of multipolar spindles.
-
High frequency of lagging chromosomes during anaphase.
-
Increased incidence of aneuploidy in daughter cells.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Slower Error Correction | The error correction machinery can be slower to resolve incorrect microtubule-kinetochore attachments that form during Monastrol-induced arrest.[4] Allow for a longer recovery period after washout before analyzing downstream events. |
| Syntelic Attachments | Monastrol treatment promotes the formation of syntelic attachments which can persist after washout and lead to chromosome mis-segregation.[5] Consider using techniques like live-cell imaging to monitor chromosome behavior after washout. |
| Cell Line Predisposition | Some cell lines may be inherently more prone to chromosome instability following mitotic perturbations.[7] |
Experimental Protocols
Standard Monastrol Washout Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Monastrol Treatment: Culture cells to the desired confluency and treat with the appropriate concentration of Monastrol (e.g., 100 µM for BS-C-1 cells) for a duration sufficient to induce mitotic arrest (e.g., 4 hours).[8]
-
Washout Procedure:
-
Aspirate the Monastrol-containing medium.
-
Gently wash the cells three times with a generous volume of pre-warmed, complete growth medium without Monastrol.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the cells.
-
-
Recovery and Analysis: Return the cells to the incubator and monitor their progression through mitosis at various time points (e.g., 15, 30, 60 minutes) using immunofluorescence or live-cell imaging.[8]
Quantitative Analysis of Monastrol Reversibility
The following table summarizes the expected timeline for the reversal of Monastrol-induced mitotic arrest in BS-C-1 cells, based on published data.[8]
| Time After Washout | Predominant Mitotic Stage | Percentage of Cells (Approximate) |
| 0 min | Monoastral Spindles | >90% |
| 15 min | Bipolar Spindles (chromosomes not fully aligned) | ~70% |
| 30 min | Bipolar Spindles (aligned chromosomes at metaphase plate) | ~60% |
| 60 min | Anaphase/Cytokinesis | ~50% |
Visualizations
Caption: Monastrol inhibits the Eg5 kinesin, preventing bipolar spindle formation and causing cell cycle arrest at a monoastral spindle stage.
References
- 1. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Transient exposure to the Eg5 kinesin inhibitor monastrol leads to syntelic orientation of chromosomes and aneuploidy in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome stability is ensured by temporal control of kinetochore-microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Monastrol Technical Support Center: Minimizing Cytotoxicity in Non-Cancerous Cells
Welcome to the Monastrol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Monastrol-induced cytotoxicity in non-cancerous cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Monastrol?
A1: Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5.[1] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle required for chromosome segregation during cell division.[1][2] By inhibiting Eg5, Monastrol induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptosis.[1][3][4]
Q2: Why is Monastrol generally less cytotoxic to non-cancerous cells compared to cancer cells?
A2: The selectivity of Monastrol towards cancer cells is primarily due to their high proliferation rate. Cancer cells undergo rapid and often uncontrolled mitosis, making them highly dependent on the function of proteins like Eg5 for division. Non-cancerous tissues, for the most part, have a much lower rate of cell division, and therefore, the inhibition of a mitosis-specific protein like Eg5 has a less detrimental effect.[5] A study on human breast adenocarcinoma cells (MCF-7) and non-tumoral mammary epithelial cells (HB4a) showed that Monastrol decreased cell viability significantly only in the MCF-7 tumor cells.[5]
Q3: Can Monastrol be neurotoxic?
A3: While Monastrol is generally less toxic to non-dividing cells, some studies have investigated its effects on neurons. One study found that prolonged exposure to Monastrol resulted in shorter axons in sensory neurons, suggesting some potential for neurotoxicity with long-term use.[6] However, the overall health of the neuronal cultures was reportedly more robust than those treated with taxol, a common anti-cancer drug.[6] Interestingly, another study demonstrated a neuroprotective role for Monastrol, where it alleviated bortezomib-induced peripheral neuropathy in mice, suggesting a complex, context-dependent effect on neurons.
Q4: Are there known mechanisms of resistance to Monastrol that could explain differential sensitivity?
A4: Yes, differential sensitivity to Monastrol in cancer cells has been linked to the phenomenon of "mitotic slippage" and the expression of the anti-apoptotic protein survivin.[7][8] Cells that are more resistant to Monastrol tend to undergo mitotic slippage, where they exit mitosis without proper cell division, and often show increased levels of survivin.[7][8] It is plausible that non-cancerous cells may have inherent mechanisms that favor mitotic slippage or have different basal levels of survivin, contributing to their lower sensitivity.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Non-Cancerous Control Cells
Possible Cause: The concentration of Monastrol may be too high for the specific non-cancerous cell line being used. Different cell lines exhibit varying sensitivities.
Suggested Solution:
-
Titrate Monastrol Concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your target cancer cells while minimizing toxicity in your non-cancerous control cells.
-
Consult IC50 Values: Refer to published IC50 values for various cell lines as a starting point. Be aware that these values can vary between studies and experimental conditions.
-
Reduce Exposure Time: If a high concentration is necessary for the experiment, consider reducing the duration of exposure for the non-cancerous cells. The cytotoxic effects of Monastrol are often time-dependent.[9]
Issue 2: Difficulty in Establishing a Therapeutic Window Between Cancerous and Non-Cancerous Cells
Possible Cause: The cancer cell line and the non-cancerous cell line may have similar sensitivities to Monastrol, or the experimental endpoint may not be sensitive enough to detect a differential effect.
Suggested Solution:
-
Characterize Cell Lines: Ensure you have thoroughly characterized the proliferation rates of both your cancerous and non-cancerous cell lines. A slower-proliferating cancer cell line may be less sensitive to Monastrol.
-
Use a Co-culture System: A three-dimensional co-culture model of cancer cells and normal fibroblasts can provide a more physiologically relevant system to assess the differential effects of Monastrol.[10]
-
Assess Different Endpoints: In addition to cell viability assays (e.g., MTT, XTT), consider using assays that measure cell cycle progression (e.g., flow cytometry for DNA content) and apoptosis (e.g., Annexin V staining, caspase activity assays).[5][11] Monastrol may induce cytostatic effects (cell cycle arrest) at lower concentrations than those that cause widespread cell death.
Data on Monastrol Cytotoxicity
The following tables summarize quantitative data on the effects of Monastrol on various cell lines.
Table 1: IC50 Values of Monastrol in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 14 | [12] |
| 1A9 | Human Ovarian Cancer | 62 ± 5.6 | [13] |
| PTX10 | Taxol-resistant Ovarian Cancer | 57 ± 5.6 | [13] |
| MCF-7 | Human Breast Adenocarcinoma | > 100 (cell viability) | [5] |
| HB4a | Non-tumoral Human Breast Epithelial | > 100 (cell viability) | [5] |
Table 2: Effect of Monastrol on Cell Viability in Various Cancer Cell Lines After 48 Hours
| Cell Line | Monastrol Concentration (µM) | % Decrease in Viable Cells | Reference |
| AGS | 100 | ~80% | [9] |
| HepG2 | 100 | ~80% | [9] |
| Lovo | 100 | ~60% | [9] |
| Du145 | 100 | ~30% | [9] |
| HT29 | 100 | ~30% | [9] |
Experimental Protocols
Protocol 1: Assessment of Monastrol Cytotoxicity using MTT Assay
This protocol is adapted from a study evaluating Monastrol's effects on MCF-7 and HeLa cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Monastrol Treatment: Prepare serial dilutions of Monastrol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Monastrol-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to study the effects of Monastrol on breast cancer and non-tumoral cells.[5]
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of Monastrol for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Monastrol-Induced Mitotic Arrest and Apoptosis
Caption: Monastrol inhibits the Eg5 kinesin, leading to mitotic arrest and subsequent apoptosis.
Experimental Workflow for Assessing Differential Cytotoxicity
Caption: Workflow for determining the differential cytotoxicity of Monastrol.
Logical Relationship for Troubleshooting High Cytotoxicity in Non-Cancerous Cells
Caption: Troubleshooting logic for unexpected cytotoxicity in non-cancerous cells.
References
- 1. monastrol-mitosis-inhibitor [timtec.net]
- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of monastrol in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol | PLOS One [journals.plos.org]
- 8. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with variability in Monastrol's effectiveness between batches.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monastrol. Variability in the effectiveness of Monastrol between different batches can pose significant challenges to experimental reproducibility. This resource aims to address these issues directly with practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is Monastrol and what is its mechanism of action?
Monastrol is a small, cell-permeable molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] It functions as an allosteric inhibitor, binding to a site on the Eg5 motor domain distinct from the ATP-binding pocket.[2][3][4] This binding prevents Eg5 from cross-linking and sliding antiparallel microtubules, which is essential for the separation of spindle poles during the formation of the mitotic spindle.[5][6] Consequently, cells treated with Monastrol are arrested in mitosis with a characteristic "monoastral spindle" phenotype, where a radial array of microtubules surrounds a single centrosome with chromosomes arranged in a ring at the periphery.[1][7][8]
Q2: We are observing weaker or no mitotic arrest with a new batch of Monastrol compared to our old one. What could be the cause?
Batch-to-batch variability in Monastrol's effectiveness can stem from several factors:
-
Purity: The percentage of the active compound can vary. Lower purity means a lower effective concentration of Monastrol in your experiments. Always check the Certificate of Analysis (CoA) for the purity, which should ideally be ≥98% as determined by HPLC.[9][10]
-
Enantiomeric Ratio: Monastrol is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the more potent inhibitor of Eg5.[2][11] Variations in the ratio of these enantiomers between batches can lead to differences in biological activity.
-
Solubility and Stability: Improper dissolution or degradation of Monastrol can lead to a lower effective concentration. Monastrol has poor aqueous solubility and is typically dissolved in DMSO to make a stock solution.[10][12][13] Ensure the stock solution is properly prepared and stored.
-
Compound Degradation: Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation of the compound.[3][14]
Q3: How should I properly prepare and store Monastrol stock solutions?
To ensure consistent results, proper handling of Monastrol is critical:
-
Dissolution: Dissolve Monastrol in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[10][12][13] To aid dissolution, gentle warming or sonication can be used.[3] For aqueous buffers, it is recommended to first dissolve Monastrol in DMSO and then dilute it in the buffer.[12]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][10][15] Protect the stock solution from light.[10][14] For short-term use (up to one week), aliquots can be stored at 4°C.[15]
Q4: What is a typical effective concentration for Monastrol in cell culture experiments?
The effective concentration of Monastrol can vary significantly depending on the cell line.[4] However, a common starting point for inducing mitotic arrest is in the range of 10-100 µM.[7][13] For example, a concentration of 100 µM has been used as a saturating dose in BS-C-1 cells.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no mitotic arrest observed. | 1. Low Purity of Monastrol Batch: The actual concentration of the active compound is lower than stated. 2. Degraded Monastrol: Improper storage or handling has led to the degradation of the compound. 3. Sub-optimal Concentration: The concentration used is too low for the specific cell line. 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Monastrol. | 1. Verify Purity: Check the Certificate of Analysis for the batch purity. If in doubt, consider having the purity independently verified. 2. Use a Fresh Aliquot: Prepare a fresh dilution from a new, properly stored stock aliquot. 3. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 10 µM to 200 µM) to determine the EC50 for your cell line. 4. Test a Different Cell Line: Use a sensitive cell line (e.g., HeLa, BS-C-1) as a positive control to confirm the activity of your Monastrol batch. |
| Precipitate forms when adding Monastrol to media. | 1. Poor Solubility: Monastrol has low aqueous solubility. The final concentration of DMSO may be too low to keep it in solution. 2. Buffer Incompatibility: Components in the cell culture media may be causing the compound to precipitate. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility but not high enough to cause cellular toxicity (typically ≤0.5%). 2. Prepare Intermediate Dilutions: Prepare serial dilutions of the Monastrol stock in culture medium, vortexing between each dilution step. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell density, passage number, or cell cycle synchronization can affect the outcome. 2. Inconsistent Drug Treatment: Variations in incubation time or the exact concentration of Monastrol added. 3. Batch-to-Batch Variability: Using different batches of Monastrol with varying potency. | 1. Standardize Cell Culture Protocols: Use cells within a consistent range of passage numbers and ensure consistent plating densities. Consider cell synchronization methods if necessary. 2. Ensure Accurate Dosing: Calibrate pipettes and ensure consistent incubation times for all experiments. 3. Qualify New Batches: Before starting a new series of experiments with a new batch of Monastrol, perform a validation experiment (see Protocol for Potency Testing below) to compare its activity to a previously validated batch. |
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of Monastrol
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| General | Kinesin Eg5 Inhibition | IC50: 14 µM | N/A | Inhibition of Eg5 motility | [3][13] |
| BS-C-1 | Mitotic Arrest | 100 µM | 4 hours | Accumulation of cells with monoastral spindles | [7][13] |
| Ptk2 | Mitotic Arrest | 50 µM | 4 hours | >50% reduction in centrosome separation | [7] |
| HeLa | Cytotoxicity | IC50: 111 µM | 48 hours | Cell death | [6] |
| MCF-7 | Cytotoxicity | IC50: 88 µM | 48 hours | Cell death | [6] |
| U138 Glioma | Cell Viability | 100 µM | N/A | ~21% decrease in cell viability | [16] |
| C6 Rat Glioma | Cell Viability | 100 µM | N/A | More cytotoxic than in U138 cells | [16] |
Experimental Protocols
Protocol 1: Quality Control Assay for New Batches of Monastrol - Mitotic Arrest Assay
This protocol allows for the functional validation and comparison of different batches of Monastrol.
1. Cell Culture:
- Plate a sensitive cell line (e.g., HeLa or BS-C-1) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Monastrol Dilutions:
- Thaw a stock solution of the new batch of Monastrol and a previously validated batch (if available).
- Prepare a series of dilutions in pre-warmed complete cell culture medium to achieve final concentrations of 0 µM (DMSO control), 10 µM, 25 µM, 50 µM, and 100 µM.
3. Treatment:
- Remove the medium from the cells and replace it with the Monastrol-containing medium.
- Incubate for 4-6 hours at 37°C.
4. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a primary antibody against α-tubulin (to visualize microtubules) for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mount the coverslips on microscope slides.
5. Data Acquisition and Analysis:
- Visualize the cells using a fluorescence microscope.
- For each concentration, count at least 200 cells and categorize the mitotic cells based on their spindle morphology (bipolar vs. monoastral).
- Calculate the percentage of mitotic cells with a monoastral spindle phenotype for each concentration.
- Compare the dose-response curves of the new and old batches of Monastrol. A potent batch should induce a significant increase in the percentage of monoastral spindles at concentrations between 50-100 µM.[7][17]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Monastrol-induced mitotic arrest.
Caption: Troubleshooting workflow for Monastrol variability.
References
- 1. timtec.net [timtec.net]
- 2. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. monastrol-certificate-of-analysis [timtec.net]
- 10. Monastrol [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. monastrol-mitosis-inhibitor [timtec.net]
- 15. (S)-Monastrol | Kinesin | TargetMol [targetmol.com]
- 16. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing unexpected morphological changes in Monastrol-treated cells.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected morphological changes observed in cells treated with Monastrol. This resource is intended for researchers, scientists, and drug development professionals utilizing Monastrol in their experiments.
Troubleshooting Guides
When using Monastrol, a potent and specific inhibitor of the mitotic kinesin Eg5, researchers may occasionally observe cellular morphologies that deviate from the expected monoastral spindle formation. These unexpected changes can often be attributed to experimental variables or specific cellular contexts. The following table summarizes potential unexpected morphologies, their possible causes, and suggested troubleshooting steps.
| Unexpected Morphological Change | Potential Causes | Recommended Solutions |
| High levels of apoptosis or cell death, even at low Monastrol concentrations. | 1. Cell line hypersensitivity.[1] 2. Prolonged mitotic arrest leading to apoptosis.[2][3][4] 3. Off-target effects at high concentrations or in specific cell types. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Reduce the incubation time. Monastrol's mitotic arrest is rapidly reversible.[5][6][7][8] 3. Use a different Eg5 inhibitor, such as S-trityl-L-cysteine (STLC), to confirm the phenotype is specific to Eg5 inhibition.[9] 4. Assess markers of apoptosis (e.g., caspase cleavage) to confirm the cell death pathway.[1][2][4] |
| Formation of asymmetric or collapsed spindles instead of classic monoasters. | 1. Cell-line specific differences in Eg5 function or microtubule dynamics.[1] 2. Suboptimal Monastrol concentration (too low). 3. Issues with cell synchronization if used. | 1. Increase the Monastrol concentration. A saturating dose is often cited as 100 µM.[5][6] 2. Optimize cell synchronization protocols to ensure a homogenous population of cells entering mitosis. 3. Characterize the spindle morphology in detail using immunofluorescence for tubulin and centrosomes. |
| Cells appear to bypass mitotic arrest and become multinucleated or polyploid. | 1. A defective spindle assembly checkpoint (SAC) in the cell line.[2][4] 2. Mitotic slippage after a transient arrest.[9] | 1. Assess the functionality of the SAC in your cell line using a known SAC activator like paclitaxel. 2. Analyze the DNA content of the cell population over time using flow cytometry to quantify polyploidy.[4] |
| No observable effect on cell cycle or morphology. | 1. Inactive Monastrol compound. 2. Insufficient concentration or incubation time. 3. Use of a cell line where Eg5 is not essential for spindle formation.[10] 4. Monastrol resistance due to mutations in Eg5.[11] | 1. Test the activity of the Monastrol stock on a sensitive, well-characterized cell line. 2. Increase the concentration and/or incubation time. 3. Confirm Eg5 expression and localization in your cell line. |
| Unexpected changes in interphase cell morphology (e.g., altered cell shape, actin cytoskeleton rearrangement). | 1. Potential off-target effects, such as modulation of intracellular calcium levels.[9] 2. High concentrations of Monastrol leading to non-specific toxicity.[3] | 1. Use the lowest effective concentration of Monastrol. 2. Investigate potential off-target effects by examining markers unrelated to mitosis, such as actin organization or calcium signaling. 3. Monastrol is not expected to affect interphase microtubules.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological phenotype of cells treated with Monastrol?
A1: Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin, Eg5.[5][12] This inhibition prevents the separation of centrosomes, leading to the formation of a "monoastral spindle," which is a radial array of microtubules surrounded by a ring of chromosomes.[5][6] This results in a mitotic arrest.[3][5][6]
Q2: Is the mitotic arrest induced by Monastrol reversible?
A2: Yes, the mitotic arrest caused by Monastrol is rapidly reversible.[5][6][7][8] Upon washout of the compound, cells can proceed through mitosis.
Q3: Does Monastrol affect other phases of the cell cycle?
A3: No, Monastrol specifically affects mitosis. It does not inhibit the progression of cells through the S and G2 phases of the cell cycle, nor does it affect centrosome duplication.[3][5][6][7][8]
Q4: Can Monastrol induce apoptosis?
A4: Yes, prolonged mitotic arrest induced by Monastrol can lead to apoptosis.[2][3][4] The induction of apoptosis can be dependent on the cell line and the integrity of the spindle assembly checkpoint.[1][2][4]
Q5: Are all cell lines equally sensitive to Monastrol?
A5: No, different cell lines can exhibit varying sensitivity to Monastrol.[1][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q6: What are the potential off-target effects of Monastrol?
A6: While Monastrol is considered a specific inhibitor of Eg5, some studies have suggested potential off-target effects, particularly at higher concentrations. One reported off-target effect is the modulation of intracellular calcium levels.[9]
Q7: How does the activity of Monastrol compare to other Eg5 inhibitors?
A7: Monastrol is an allosteric inhibitor of Eg5.[13] Other Eg5 inhibitors, such as S-trityl-L-cysteine (STLC), may have different binding mechanisms and potencies.[9] Comparing the effects of different Eg5 inhibitors can help confirm that the observed phenotype is due to the inhibition of Eg5.
Experimental Protocols
Immunofluorescence Staining for Microtubule and Centrosome Visualization
This protocol is designed to visualize the effects of Monastrol on the mitotic spindle and centrosome separation.
Materials:
-
Cell culture medium
-
Monastrol solution
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Monastrol or vehicle control for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following Monastrol treatment.
Materials:
-
Cell culture medium
-
Monastrol solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in multi-well plates and treat with Monastrol or vehicle control for the desired time.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Visualizations
Caption: Mechanism of action of Monastrol leading to mitotic arrest.
Caption: A workflow for troubleshooting unexpected morphologies.
References
- 1. Differential effects of monastrol in two human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. monastrol-mitosis-inhibitor [timtec.net]
- 9. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monastrol - Wikipedia [en.wikipedia.org]
- 13. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Monastrol vs. Taxol: A Comparative Analysis of Antimitotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic mechanisms of two pivotal small molecules in cell biology and cancer research: Monastrol and Taxol. While both agents induce mitotic arrest, their modes of action are fundamentally distinct, offering unique advantages and applications in the study of cell division and the development of anticancer therapeutics. This document summarizes key quantitative data, details experimental protocols for mechanistic studies, and provides visual representations of their respective pathways.
At a Glance: Key Differences
| Feature | Monastrol | Taxol (Paclitaxel) |
| Primary Target | Mitotic Kinesin Eg5 (KSP/KIF11) | β-tubulin subunit of microtubules |
| Mechanism of Action | Allosteric inhibitor of Eg5 ATPase activity | Stabilizes microtubules, preventing depolymerization |
| Effect on Microtubules | Does not directly interact with tubulin; inhibition of Eg5 leads to the collapse of the bipolar spindle into a monoaster. | Promotes tubulin polymerization and forms hyper-stable, non-functional microtubule bundles.[1][2] |
| Resulting Mitotic Phenotype | Formation of monopolar spindles ("mono-asters") with a radial array of microtubules surrounded by chromosomes.[3][4][5][6] | Formation of abnormal microtubule asters and bundles throughout the cell, leading to a disorganized mitotic spindle.[1][7] |
| Cell Cycle Arrest | Mitotic arrest at prometaphase.[6] | Mitotic arrest at the metaphase-anaphase transition.[2][8] |
Quantitative Comparison of Antimitotic Effects
The following tables summarize the inhibitory concentrations and effects on mitotic progression for Monastrol and Taxol across various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) Values
| Cell Line | Monastrol IC50 (µM) | Taxol IC50 (nM) | Reference |
| HeLa (Cervical Cancer) | ~14 - 100 | ~2.5 - 10 | [4][9][10] |
| MCF-7 (Breast Cancer) | ~100 | ~2 - 5 | [3] |
| 1A9 (Ovarian Carcinoma) | 62 ± 5.6 | - | [11][12] |
| PTX10 (Taxol-resistant Ovarian Carcinoma) | 57 ± 5.6 | - | [11][12] |
| AGS (Gastric Adenocarcinoma) | More sensitive than HT29 | Similar sensitivity to HT29 | [13][14] |
| HT29 (Colon Adenocarcinoma) | Less sensitive than AGS | Similar sensitivity to AGS | [13][14] |
Table 2: Effects on Mitotic Progression
| Parameter | Monastrol | Taxol | Reference |
| Mitotic Arrest (%) | 24.0 ± 3.2% in HeLa cells | 38.2 ± 4.5% in HeLa cells | [9] |
| Monopolar Spindle Formation (%) | Dose-dependent, ~70% at 25 µM in 1A9 cells | Not applicable | [11] |
| Spindle Length | Induces spindle collapse | Reduces spindle length and induces astral microtubule formation | [15][16] |
Mechanisms of Action: A Detailed Look
Monastrol: Targeting the Mitotic Motor Protein Eg5
Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5, a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle.[3][5][15] Eg5 functions by sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other.
Monastrol acts as an allosteric inhibitor, binding to a loop (L5) on the Eg5 motor domain that is distant from the ATP- and microtubule-binding sites.[13][17] This binding prevents the conformational changes necessary for ATP hydrolysis and subsequent force generation.[18][19] The inhibition of Eg5's motor activity leads to the collapse of the bipolar spindle, resulting in the characteristic "mono-aster" phenotype where a single aster of microtubules is surrounded by a ring of chromosomes.[4][5][6] This activates the spindle assembly checkpoint, leading to mitotic arrest.[5]
Taxol: Hyper-stabilization of Microtubules
Taxol, a member of the taxane family of drugs, targets the core component of the mitotic spindle: the microtubules themselves.[1][2] It binds to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and preventing its depolymerization.[1] Microtubule dynamics, the rapid polymerization and depolymerization, are crucial for the proper functioning of the mitotic spindle, including chromosome attachment and segregation.
By locking microtubules in a polymerized state, Taxol disrupts the delicate balance of forces required for mitosis.[2] This leads to the formation of abnormal microtubule bundles and multiple asters, preventing the formation of a functional metaphase plate and arresting the cell cycle at the metaphase-anaphase transition.[1][7] This prolonged mitotic arrest ultimately triggers apoptosis.[8]
Visualizing the Mechanisms
Signaling and Mechanistic Pathways
Caption: Mechanisms of action for Monastrol and Taxol.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparing Monastrol and Taxol.
Detailed Experimental Protocols
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This protocol is for visualizing the effects of Monastrol and Taxol on the mitotic spindle architecture.
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency. Treat the cells with desired concentrations of Monastrol, Taxol, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash the cells three times with PBS. Stain the DNA with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells to analyze spindle morphology, chromosome alignment, and the presence of monopolar spindles (for Monastrol) or microtubule bundles (for Taxol).[2][4][20][21]
Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the percentage of cells in different phases of the cell cycle following drug treatment.
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with Monastrol, Taxol, or a vehicle control as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[17][22]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[1][3][17][22]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).[3]
-
Data Analysis: Gate the cell population to exclude debris and cell aggregates. Generate a histogram of DNA content (PI fluorescence intensity). The G1 phase will appear as the first peak, the G2/M phase as the second peak with twice the DNA content, and the S phase as the region between the two peaks. Quantify the percentage of cells in the G2/M phase to determine the extent of mitotic arrest.[22]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Taxol on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare a stock solution of Taxol in DMSO.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of Taxol or a vehicle control.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (absorbance) at 340 nm or 350 nm over time. An increase in absorbance indicates microtubule polymerization.[23][24][25]
-
Data Analysis: Plot the absorbance as a function of time. Taxol will show a dose-dependent increase in the rate and extent of tubulin polymerization compared to the control.[26]
Eg5 ATPase Activity Assay
This assay measures the inhibitory effect of Monastrol on the ATP hydrolysis activity of the Eg5 motor protein.
-
Reagents: Use a purified recombinant Eg5 motor domain. The assay can be performed using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[14][27]
-
Assay Procedure: In a microplate, combine the Eg5 enzyme, microtubules (as a stimulator of ATPase activity), the coupled enzyme system components, NADH, and phosphoenolpyruvate. Add various concentrations of Monastrol or a vehicle control.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Plot the ATPase activity as a function of Monastrol concentration to determine the IC50 value for Eg5 inhibition.[19][28]
Conclusion
Monastrol and Taxol, despite both being potent antimitotic agents, operate through distinct and contrasting mechanisms. Monastrol's targeted inhibition of the Eg5 kinesin offers a specific tool to study the role of this motor protein in spindle formation and provides a basis for developing therapeutics that do not directly target the microtubule cytoskeleton, potentially avoiding some of the side effects associated with tubulin-binding agents. Taxol's mechanism of microtubule hyper-stabilization has been a cornerstone of cancer chemotherapy for decades and continues to be a valuable tool for investigating microtubule dynamics. The choice between these two compounds depends on the specific research question, with Monastrol being ideal for dissecting the mechanics of spindle pole separation and Taxol for studying the role of microtubule dynamics in mitosis and other cellular processes.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cornellpharmacology.org [cornellpharmacology.org]
- 13. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MCAK and Paclitaxel Have Differential Effects on Spindle Microtubule Organization and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of spindle microtubule organization in untreated and taxol-treated PtK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Expressions Cell Biology: Mitosis with Fluorescence Microscopy - Metaphase [micro.magnet.fsu.edu]
- 22. protocols.io [protocols.io]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rupress.org [rupress.org]
- 26. jkip.kit.edu [jkip.kit.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Validating Monastril's Specificity: A Comparative Guide to Eg5 Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, with Eg5 knockdown by RNA interference (siRNA). This analysis, supported by experimental data and detailed protocols, serves to validate the on-target specificity of Monastrol and offers insights into its utility as a research tool and potential therapeutic agent.
Monastrol is a cell-permeable small molecule that specifically targets and allosterically inhibits Eg5, a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle.[1][2][3] Inhibition of Eg5 function by Monastrol leads to a characteristic mitotic arrest, where cells are unable to separate their spindle poles, resulting in the formation of a "monoastral" spindle.[4][5] This guide delves into the validation of Monastrol's specificity by comparing its phenotypic effects to the genetic knockdown of Eg5, the gold standard for attributing a phenotype to a specific gene product.
Performance Comparison: Monastrol vs. Eg5 siRNA
To objectively assess the specificity of Monastrol, its effects on cell cycle progression and viability are compared with those induced by the targeted knockdown of Eg5 using siRNA. The data presented below, compiled from various studies, demonstrates a striking similarity in the cellular phenotypes, strongly suggesting that Monastril's primary mechanism of action is indeed the inhibition of Eg5.
| Parameter | Monastrol Treatment | Eg5 Knockdown (siRNA) | Key Findings |
| Mitotic Phenotype | Formation of monoastral spindles in a dose-dependent manner.[5] | Identical monoastral spindle phenotype observed.[6] | Both methods lead to the same characteristic mitotic defect, indicating a shared target. |
| Mitotic Arrest | Induces a robust G2/M phase arrest.[7] | Causes a significant increase in the percentage of cells in the G2/M phase.[8] | Both Monastrol and Eg5 siRNA effectively block cells in mitosis. |
| Cell Viability | Decreases cell viability with an IC50 of approximately 14 µM in various cell lines.[9][10] | Reduction in cell viability, though the extent can be cell-line dependent.[11] | Inhibition of Eg5, either chemically or genetically, leads to a reduction in cell proliferation and survival. |
| Centrosome Separation | Inhibits centrosome separation, with a greater than 50% reduction observed at 50 µM.[5][12] | Prevents the separation of centrosomes, leading to the monoastral spindle formation.[6] | The inability to separate spindle poles is a direct consequence of Eg5 inhibition by both methods. |
Alternative Eg5 Inhibitors: A Comparative Overview
Several other small molecule inhibitors targeting Eg5 have been developed. This table provides a comparison of Monastrol with other notable Eg5 inhibitors.
| Inhibitor | Mechanism of Action | IC50 (Microtubule-activated ATPase activity) | Key Characteristics |
| Monastrol | Allosteric inhibitor, binds to a pocket formed by helix α2/loop L5/helix α3.[2][12] | ~14 µM[9][10] | The first-generation Eg5 inhibitor, widely used as a research tool. |
| S-Trityl-L-cysteine (STLC) | Allosteric inhibitor, binds to the same pocket as Monastrol.[13] | 140 nM[11] | Significantly more potent than Monastrol.[11] |
| K858 | ATP-uncompetitive inhibitor.[2] | 1.3 µM[2] | More effective at inhibiting Eg5 activity than Monastrol.[2] |
| Ispinesib | Allosteric inhibitor.[13] | Not specified | Has been evaluated in clinical trials. |
| Filanesib (ARRY-520) | Allosteric inhibitor.[13] | Not specified | Has been investigated in clinical trials for various cancers. |
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed experimental protocols are provided below.
Eg5 Knockdown using siRNA
Objective: To specifically reduce the expression of Eg5 protein in cultured cells to study the resulting phenotype.
Materials:
-
HeLa cells
-
siRNA targeting human Eg5 (validated sequence)
-
Control (scrambled) siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Standard cell culture reagents and equipment
Protocol:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of Eg5 siRNA or control siRNA into 250 µL of Opti-MEM™ I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I medium and mix gently.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex mixture to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as Western blotting to confirm Eg5 knockdown or immunofluorescence staining to observe the mitotic phenotype.
Immunofluorescence Staining of Mitotic Spindles
Objective: To visualize the morphology of the mitotic spindle in cells treated with Monastrol or following Eg5 knockdown.
Materials:
-
Cells grown on coverslips in a 6-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat cells with 100 µM Monastrol for 16 hours or perform Eg5 siRNA transfection as described above.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing the Validation Workflow and Underlying Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.
Caption: Experimental workflow for validating Monastrol specificity.
Caption: Mechanism of Eg5 inhibition by Monastrol and siRNA.
References
- 1. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S- and R-Enantiomers of Monastrol for Researchers and Drug Development Professionals
An objective guide to the differential effects, mechanisms, and experimental evaluation of Monastrol's stereoisomers.
This guide provides a detailed comparative analysis of the S- and R-enantiomers of Monastrol, a small-molecule inhibitor of the mitotic kinesin Eg5. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced activities of these two stereoisomers.
Differential Biological Activity and Potency
Monastrol is a chiral molecule, and its enantiomers exhibit significantly different biological activities. The primary target of Monastrol is the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle in eukaryotic cells.[1][2] Inhibition of Eg5 leads to mitotic arrest and, ultimately, cell death, making it an attractive target for anticancer therapies.[3][4]
Experimental evidence consistently demonstrates that the (S)-enantiomer of Monastrol is the more potent inhibitor of Eg5 compared to the (R)-enantiomer and the racemic mixture.[2][5][6] This difference in potency is reflected in both biochemical and cell-based assays.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of the S- and R-enantiomers of Monastrol on Eg5 activity have been quantified through various assays, most notably by measuring the inhibition of Eg5's ATPase activity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Enantiomer/Mixture | Assay Type | Target/System | IC50 (µM) | Reference |
| (S)-Monastrol | Basal Eg5 ATPase Activity | Human Eg5 | 1.7 | [7][8] |
| (R)-Monastrol | Basal Eg5 ATPase Activity | Human Eg5 | 8.2 | [7][8] |
| Racemic Monastrol | Microtubule-activated Eg5 ATPase Activity | Xenopus Eg5 | 14 | [1][5] |
| Racemic Monastrol | Cell-based (Mitotic Arrest) | HCT116 cells | 1.2 (EC50) | [1] |
| Racemic Monastrol | Cell-based (Phospho-histone H3 increase) | HCT116 cells | 1.5 (EC50) | [1] |
Mechanism of Action: Allosteric Inhibition of Eg5
Both enantiomers of Monastrol act as allosteric inhibitors of Eg5.[6][7] This means they bind to a site on the motor domain that is distinct from the ATP- and microtubule-binding sites.[2][5] The binding of Monastrol to this allosteric pocket induces a conformational change in the Eg5 motor domain, which in turn inhibits its enzymatic activity.[7] Specifically, Monastrol has been shown to inhibit the release of ADP from the Eg5 active site, trapping the motor protein in an ADP-bound state and preventing its processive movement along microtubules.[2][5]
The differential potency between the S- and R-enantiomers arises from the stereospecificity of their interaction with the allosteric binding pocket on Eg5. The three-dimensional structure of the S-enantiomer allows for a more favorable and stable interaction with the amino acid residues in the binding site, leading to a greater inhibitory effect at lower concentrations.
Signaling Pathway and Cellular Consequences
The inhibition of Eg5 by Monastrol disrupts a critical step in mitosis, leading to a cascade of cellular events.
As depicted in the diagram, the more potent (S)-Monastrol strongly inhibits Eg5, preventing the separation of centrosomes and the formation of a bipolar spindle. This results in the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes.[1] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle.[1] If the cell is unable to satisfy the checkpoint and resume normal mitosis, it will ultimately undergo apoptosis, or programmed cell death.[4] The (R)-enantiomer induces the same qualitative effect but requires a significantly higher concentration to achieve a similar level of mitotic arrest.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Eg5 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified Eg5 motor domains in the presence of varying concentrations of the Monastrol enantiomers.
Objective: To determine the IC50 values of S- and R-Monastrol for the inhibition of Eg5's ATP hydrolysis.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
S- and R-enantiomers of Monastrol dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of S- and R-Monastrol in assay buffer.
-
In a 96-well plate, combine the Eg5 enzyme, microtubules, and the respective Monastrol enantiomer dilution (or DMSO as a vehicle control).
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Mitotic Arrest Assay
This assay evaluates the ability of the Monastrol enantiomers to induce mitotic arrest in a cellular context.
Objective: To determine the EC50 values of S- and R-Monastrol for inducing a G2/M phase cell cycle arrest.
Materials:
-
A suitable cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
S- and R-enantiomers of Monastrol dissolved in DMSO
-
Propidium iodide (PI) or other DNA-staining dye
-
Flow cytometer
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of S- and R-Monastrol (and a DMSO control) for a duration that allows for at least one cell cycle (e.g., 18-24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle for each treatment condition.
-
Plot the percentage of cells in G2/M versus the logarithm of the inhibitor concentration and determine the EC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a comparative study of Monastrol enantiomers.
Conclusion
The S- and R-enantiomers of Monastrol, while chemically similar, exhibit a clear structure-activity relationship in their inhibition of the mitotic kinesin Eg5. The S-enantiomer is a significantly more potent inhibitor, a crucial consideration for its potential development as a therapeutic agent. For researchers investigating the role of Eg5 in mitosis or exploring it as a drug target, the use of the purified S-enantiomer is recommended for achieving maximal and specific effects at lower concentrations. This guide provides the foundational data and experimental frameworks to support such investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of monastrol in two human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Monastrol's Potency in the Landscape of Modern Kinesin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering kinesin inhibitor, Monastrol, with its newer counterparts. By presenting quantitative data, detailed experimental protocols, and visual representations of key cellular processes, this document serves as a comprehensive resource for understanding the evolution and current state of kinesin-targeted therapeutics.
The discovery of Monastrol as a specific, cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) marked a significant milestone in cancer research. It validated the concept of targeting mitotic kinesins for anti-cancer therapy, offering an alternative to microtubule-targeting agents. However, the field has since seen the development of numerous next-generation kinesin inhibitors with significantly improved potency and clinical potential. This guide will delve into a comparative analysis of Monastrol's potency against these newer agents, supported by experimental data.
Potency Comparison of Eg5 Inhibitors
The potency of kinesin inhibitors is typically evaluated through in vitro biochemical assays, such as the microtubule-activated ATPase assay, and cell-based assays that measure mitotic arrest. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison, with lower values indicating higher potency. The following tables summarize the IC50 values for Monastrol and a selection of newer, more potent Eg5 inhibitors.
| Inhibitor | In Vitro IC50 (Microtubule-Activated ATPase Assay) | Cell-Based IC50 (Mitotic Arrest) | Reference(s) |
| Monastrol | ~14 µM - 30 µM | ~12.3 - 49.9 µg/ml | [1][2] |
| S-trityl-L-cysteine (STLC) | ~140 nM | ~700 nM | [3] |
| Ispinesib (SB-715992) | <10 nM | 1.2 - 9.5 nM | [2][4] |
| Filanesib (ARRY-520) | ~6 nM | Not specified | [5] |
| Dimethylenastron | ~200 nM | Not specified | [6][7] |
Table 1: In Vitro and Cell-Based Potency of Eg5 Inhibitors. This table clearly demonstrates the significant leap in potency from the first-generation inhibitor, Monastrol, to its successors. Newer compounds like Ispinesib and Filanesib exhibit nanomolar efficacy, representing a several orders of magnitude improvement.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of kinesin inhibitors. Below are detailed methodologies for two key experiments.
Microtubule-Activated ATPase Assay
This in vitro assay measures the ability of a compound to inhibit the ATPase activity of a kinesin motor protein, which is essential for its function.
Principle: Kinesins hydrolyze ATP to generate the force required for movement along microtubules. The rate of ATP hydrolysis is significantly stimulated by the presence of microtubules. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the presence of the kinesin, microtubules, and the inhibitor.
Protocol:
-
Reagents and Buffers: Purified recombinant Eg5 motor domain, taxol-stabilized microtubules, ATPase assay buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT), ATP, and a phosphate detection reagent (e.g., malachite green).
-
Reaction Setup: Reactions are typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of Eg5 and microtubules.
-
Inhibitor Addition: The test compounds, including Monastrol and newer inhibitors, are added to the wells at varying concentrations. A DMSO control (vehicle) is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified using a colorimetric detection reagent. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mitotic Arrest Assay
This cell-based assay determines the concentration of an inhibitor required to induce cell cycle arrest in the M-phase (mitosis).
Principle: Inhibition of Eg5 prevents the separation of centrosomes and the formation of a bipolar spindle, leading to the formation of a characteristic "monoastral" spindle. This activates the spindle assembly checkpoint, causing cells to arrest in mitosis.
Protocol:
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, A549) is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds for a specific duration (e.g., 16-24 hours).
-
Cell Fixation and Staining: After treatment, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol). The microtubules and DNA are then stained with fluorescent probes (e.g., anti-α-tubulin antibody and DAPI, respectively).
-
Microscopy and Imaging: The stained cells are visualized using fluorescence microscopy. Images are captured to assess the mitotic phenotype.
-
Quantification: The percentage of cells arrested in mitosis with a monoastral spindle phenotype is quantified for each treatment condition.
-
Data Analysis: The IC50 value for mitotic arrest is calculated by plotting the percentage of mitotically arrested cells against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Impact of Kinesin Inhibition
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
While Monastrol was instrumental in establishing the therapeutic potential of Eg5 inhibition, the landscape of kinesin inhibitors has evolved dramatically. Newer agents such as STLC, Ispinesib, and Filanesib demonstrate profoundly greater potency in both biochemical and cellular contexts. This enhanced efficacy, often by several orders of magnitude, underscores the progress made in medicinal chemistry and drug design. The continued development of highly potent and selective kinesin inhibitors holds significant promise for the future of anti-cancer therapeutics. Researchers and drug developers can leverage the comparative data and methodologies presented in this guide to inform their own investigations into this critical class of therapeutic agents.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Monastrol: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to be a valuable resource for researchers investigating Monastrol as a potential anti-cancer therapeutic.
In Vitro Efficacy and Cellular Effects
Monastrol has been extensively studied in various cancer cell lines to determine its cytotoxic and anti-proliferative effects. The primary mechanism of action is the allosteric inhibition of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent cell death.
Quantitative Analysis of In Vitro Activity
The inhibitory concentration 50 (IC50) of Monastrol has been determined in a range of cancer cell lines, demonstrating varying degrees of sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 88 | [1] |
| MCF-7 | Breast Cancer | 100.5 | [1] |
| HT-29 | Colon Cancer | >100 | |
| U-87 MG | Glioblastoma | >100 | |
| U-118 MG | Glioblastoma | >100 | |
| U-373 MG | Glioblastoma | >100 |
It is important to note that the S-enantiomer of Monastrol is a more potent inhibitor of Eg5 activity both in vitro and in vivo compared to the R-enantiomer[2].
Cellular Mechanisms of Action
-
Mitotic Arrest: Monastrol treatment leads to the formation of characteristic monoastral spindles, where duplicated but unseparated centrosomes form a single aster of microtubules surrounded by chromosomes[3][4]. This prevents proper chromosome segregation and progression through mitosis.
-
Cell Cycle Block: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[4].
-
Apoptosis: Prolonged mitotic arrest induced by Monastrol can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells[4].
In Vivo Efficacy and Preclinical Studies
While in vitro studies provide valuable insights into the cellular effects of Monastrol, in vivo studies are crucial for evaluating its therapeutic potential in a whole-organism context. However, there is a notable scarcity of publicly available quantitative data on the anti-tumor efficacy of Monastrol in preclinical animal models. Existing in vivo research has primarily focused on other aspects of its activity.
A recent study demonstrated the anti-invasive properties of Monastrol in a zebrafish model of colorectal cancer[5]. Another study investigated the effects of Monastrol on mouse oocytes, revealing that transient exposure can lead to aneuploidy[6]. While informative, these studies do not provide data on tumor growth inhibition, a critical endpoint for assessing anti-cancer therapeutics.
Further in vivo studies using xenograft models are necessary to determine key parameters such as:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the compound.
-
Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body.
-
Tumor Growth Inhibition (TGI): The extent to which the drug slows or reduces tumor growth.
Experimental Protocols
In Vitro Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of Monastrol for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well and shake for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Monastrol, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
3. Eg5 ATPase Activity Assay
This assay measures the enzymatic activity of the Eg5 motor protein.
-
Reaction Mixture: Prepare a reaction mixture containing purified Eg5 protein, microtubules, and ATP in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of Monastrol to the reaction mixture.
-
ATP Hydrolysis Measurement: Measure the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released.
In Vivo Studies
1. Xenograft Tumor Model
This model is commonly used to evaluate the anti-tumor efficacy of cancer drugs.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer Monastrol to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Visualizing the Mechanism of Action
Monastrol's Allosteric Inhibition of Eg5
Monastrol binds to an allosteric pocket on the Eg5 motor domain, which is distinct from the ATP and microtubule binding sites[2]. This binding event induces a conformational change in Eg5 that ultimately inhibits its ATPase activity and its ability to crosslink and slide microtubules, leading to the collapse of the mitotic spindle.
Caption: Allosteric inhibition of Eg5 by Monastrol.
Experimental Workflow for In Vitro and In Vivo Comparison
A typical workflow for comparing the in vitro and in vivo effects of a compound like Monastrol involves a series of sequential experiments.
Caption: Experimental workflow for Monastrol evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient exposure to the Eg5 kinesin inhibitor monastrol leads to syntelic orientation of chromosomes and aneuploidy in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Key Experiments on Monasttrol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Monastrol, a well-characterized inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), and other relevant alternatives. It is designed to assist researchers in replicating key experiments to study its mechanism of action. The information presented is supported by experimental data and detailed protocols to ensure reproducibility.
Introduction to Monastrol
Monastrol is a cell-permeable small molecule that was identified in a phenotype-based screen for its ability to induce mitotic arrest.[1] It specifically targets the Eg5 kinesin, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[2][3] Unlike other antimitotic agents such as taxol or colchicine which target microtubules directly, Monastrol's unique mechanism of action involves allosteric inhibition of the Eg5 motor domain.[4][5] This leads to the formation of characteristic monoastral spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules and chromosomes, ultimately causing cell cycle arrest in mitosis.[1]
Comparative Analysis of Eg5 Inhibitors
Monastrol is one of several allosteric inhibitors that bind to a specific pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4][5] This section compares Monastrol with other notable Eg5 inhibitors.
| Inhibitor | Type | IC50 (Eg5 ATPase Activity) | Key Features |
| Monastrol | Dihydropyrimidine | ~14 µM (racemic)[3][6] | Cell-permeable, reversible inhibitor. The (S)-enantiomer is more potent.[5][7] |
| S-trityl-L-cysteine (STLC) | Cysteine derivative | ~140 nM (microtubule-activated)[8] | Significantly more potent than Monastrol.[8][9] Binds to the same allosteric pocket.[10] |
| Ispinesib (SB-715992) | Quinazolinone | <10 nM[11] | Potent inhibitor with a similar binding mode to Monastrol.[11] Has been evaluated in clinical trials.[11] |
| Filanesib (ARRY-520) | Thiadiazole | ~6 nM[11] | Potent inhibitor that has shown promising activity in clinical trials for certain cancers.[11][12] |
| BRD9876 | Biaryl compound | - | Acts as an ATP- and ADP-competitive inhibitor, locking Eg5 in a rigor state, contrasting with the weak-binding state induced by Loop-5 inhibitors like Monastrol.[12] |
Key Experiments and Protocols
Eg5 ATPase Activity Assay
This biochemical assay is fundamental to characterizing the inhibitory potential of compounds against Eg5. It measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of microtubules and the inhibitor.
Principle: The ATPase activity of Eg5 is stimulated by microtubules. Inhibitors of Eg5 will reduce this activity. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released over time.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified recombinant human Eg5 motor domain (e.g., Eg52-386).
-
Paclitaxel-stabilized microtubules.
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel.
-
ATP solution (e.g., 1 mM).
-
Inhibitor stock solution (e.g., in DMSO).
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of Eg5 (e.g., 300 nM), and varying concentrations of the inhibitor.[8]
-
For microtubule-activated ATPase activity, include a fixed concentration of microtubules (e.g., 4 µM).[8] For basal activity, omit microtubules and use a higher Eg5 concentration (e.g., 4 µM).[8]
-
Pre-incubate the Eg5 and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of Pi released using the phosphate detection reagent according to the manufacturer's instructions.
-
Calculate the rate of ATP hydrolysis and plot it against the inhibitor concentration to determine the IC50 value.
-
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the effect of an inhibitor on the ability of Eg5 to move microtubules.
Principle: Eg5 motors are adsorbed onto a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of these microtubules, driven by the Eg5 motors, is observed using fluorescence microscopy. Inhibitors will slow down or stop this movement.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified Eg5 protein.
-
Fluorescently labeled, taxol-stabilized microtubules.
-
Motility Buffer: 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel, and an oxygen scavenger system.
-
ATP solution.
-
Inhibitor solution.
-
-
Procedure:
-
Prepare a flow chamber using a microscope slide and coverslip.
-
Introduce the Eg5 solution into the chamber and allow the motors to adsorb to the glass surface.
-
Block non-specific binding sites with a protein like casein.
-
Introduce the fluorescently labeled microtubules into the chamber.
-
Add the motility buffer containing ATP and the inhibitor at the desired concentration.
-
Observe and record the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
-
Analyze the velocity of microtubule gliding.
-
Cell Cycle Analysis
This cell-based assay determines the effect of the inhibitor on cell cycle progression.
Principle: Cells treated with an Eg5 inhibitor will arrest in mitosis. The proportion of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified by measuring their DNA content using a fluorescent dye and flow cytometry.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N). An increase in the G2/M peak indicates mitotic arrest.
-
Visualizing Mechanisms and Workflows
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
A critical review of the literature on Monastrol's therapeutic potential.
A detailed analysis of the preclinical data on the mitotic inhibitor Monastrol reveals a compound with multifaceted anti-cancer properties, including a recently discovered role in preventing metastasis. However, a lack of robust in vivo efficacy data and the superior potency of newer-generation Eg5 inhibitors that have progressed to clinical trials raise questions about its future as a standalone therapeutic. This review compares Monastrol to its alternatives, providing a comprehensive overview for researchers and drug development professionals.
Monastrol, a cell-permeable small molecule, was one of the first identified inhibitors of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Its primary mechanism of action is the allosteric inhibition of Eg5's ATPase activity, which is crucial for the formation and maintenance of the bipolar mitotic spindle. This inhibition leads to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1][2] More recently, a novel, Eg5-independent mechanism has been described, where Monastrol inhibits the actin-bundling protein fascin, thereby suppressing cancer cell invasion and metastasis.[1][3]
Comparative Efficacy of Monastrol and Other Eg5 Inhibitors
The anti-proliferative activity of Monastrol has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall in the micromolar range. For instance, in MCF-7 breast cancer and HeLa cervical cancer cells, the IC50 of Monastrol has been reported to be around 100.50 µM.[4][5] In glioma cell lines such as U138 and C6, the IC50 values were found to be greater than 200 µM.[6]
In comparison, second-generation Eg5 inhibitors, such as ispinesib and filanesib, have demonstrated significantly greater potency, with IC50 values in the nanomolar and even sub-nanomolar range.[7][8] For example, in preclinical studies, ispinesib inhibited the growth of a wide range of human and murine cell lines with IC50 values of 1.2–9.5 nM.[9] This marked difference in potency is a critical factor in the clinical development landscape of Eg5 inhibitors.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Monastrol | MCF-7 (Breast) | 100.50 ± 4.10 | [4] |
| HeLa (Cervical) | >100 | [10] | |
| U138 (Glioblastoma) | >200 | [6] | |
| C6 (Glioblastoma) | >200 | [6] | |
| AGS (Gastric) | ~100 | [11] | |
| HT29 (Colorectal) | ~150 | [12] | |
| Ispinesib | Various Breast Cancer Lines | 0.0012 - 0.0095 | [9] |
| Ben-Men-1 (Meningioma) | <0.001 | [8] | |
| NCH93 (Meningioma) | <0.001 | [8] | |
| Filanesib | Ben-Men-1 (Meningioma) | <0.001 | [8] |
| NCH93 (Meningioma) | <0.001 | [8] |
In Vivo Studies and Clinical Landscape
While in vitro data for Monastrol is abundant, comprehensive in vivo studies demonstrating significant tumor growth inhibition in cancer xenograft models are limited. A recent groundbreaking study from 2024, however, has provided in vivo evidence for Monastrol's anti-metastatic potential in a colorectal cancer model through its inhibition of fascin.[1][3] This suggests a therapeutic avenue for Monastrol beyond its anti-proliferative effects. A preclinical study on a Monastrol derivative, LaSOM 65, in rats indicated good bioavailability and no acute toxicity, suggesting a potentially favorable safety profile for this class of compounds.[4][5]
In stark contrast, several newer Eg5 inhibitors, including ispinesib and filanesib, have advanced to clinical trials. The results from these trials have been mixed. Single-agent therapies with these inhibitors have shown limited efficacy in solid tumors and hematological malignancies.[1][3] However, combination therapies have shown more promise. For instance, filanesib in combination with bortezomib and dexamethasone has demonstrated encouraging activity in patients with relapsed/refractory multiple myeloma.[4][13] A significant dose-limiting toxicity for these agents has been neutropenia.[3][14] To date, Monastrol itself has not entered clinical trials for the treatment of cancer.
Mechanism of Action: From Mitotic Arrest to Apoptosis
Monastrol's primary mechanism involves binding to an allosteric pocket on the Eg5 motor domain, which prevents ATP hydrolysis and locks Eg5 in a state that is weakly bound to microtubules.[2] This disrupts the outward push on the spindle poles, leading to the collapse of the bipolar spindle and the formation of a characteristic "mono-aster" spindle, where all chromosomes are arranged in a rosette around a single spindle pole. This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis.[15]
Prolonged mitotic arrest ultimately leads to apoptosis, primarily through the intrinsic or mitochondrial pathway.[14][16] This is characterized by the activation of caspase-9 and downstream executioner caspases like caspase-3.[16] Interestingly, studies have shown that Monastrol-induced apoptosis can occur independently of a functional spindle checkpoint, which could be advantageous in cancers with checkpoint defects.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical pharmacokinetics and acute toxicological evaluation of a monastrol derivative anticancer candidate LaSOM 65 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models [mdpi.com]
- 6. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 9. Improving fascin inhibitors to block tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 13. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Monastrol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Monastrol's performance against other anti-mitotic agents, supported by experimental data. We delve into its mechanism of action, preclinical efficacy, and potential for clinical translation, offering a comprehensive resource for assessing its relevance in oncology research.
Monastrol, a cell-permeable small molecule, has been a cornerstone in the study of mitotic kinesin Eg5, a critical protein for the formation of the bipolar spindle during cell division. Its specific, allosteric inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monoastral spindles, making it a valuable tool for cancer research. However, its journey from a laboratory tool to a clinical candidate has been hampered by challenges, including modest potency and the emergence of resistance. This guide provides a comparative analysis of Monastrol against other Eg5 inhibitors and the widely used microtubule-targeting agent, Taxol, to contextualize its translational relevance.
Mechanism of Action: Targeting the Mitotic Machinery
Monastrol functions by binding to a specific allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site.[1][2] This binding event inhibits the ATPase activity of Eg5, preventing it from hydrolyzing ATP to generate the force required to push the spindle poles apart.[2][3] The result is a collapsed monopolar spindle, which activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis in many cancer cell lines.[4]
Recent research has also uncovered a secondary, Eg5-independent mechanism of action for Monastrol. It has been shown to bind to and inhibit fascin, an actin-bundling protein involved in cell migration and invasion. This suggests that Monastrol may also possess anti-metastatic properties.[5]
dot
Caption: Monastrol's dual inhibitory action on Eg5 and fascin.
Comparative Efficacy: A Look at the Numbers
The potency of Monastrol is a key consideration for its translational potential. While it effectively induces mitotic arrest, its IC50 values are generally higher than those of second-generation Eg5 inhibitors and other anti-mitotic agents. The following tables summarize available quantitative data from various studies. Disclaimer: The IC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | 1A9 (Ovarian Cancer) | PTX10 (Taxol-Resistant Ovarian Cancer) |
| Monastrol | ~100-300[6] | ~100[6] | 62 ± 5.6[4] | 57 ± 5.6[4] |
| Ispinesib | - | - | - | - |
| Filanesib | - | - | - | - |
| Taxol | - | - | - | - |
Table 2: Eg5 ATPase Inhibition (IC50 Values)
| Compound | Eg5 ATPase IC50 |
| Monastrol | 14 µM[4] |
| Enastron | 2 µM[7] |
| Dimethylenastron | 200 nM[7] |
| Ispinesib | <10 nM |
| Filanesib | 6 nM |
These tables highlight that while Monastrol is a useful tool compound, its potency is significantly lower than that of its successors.
Preclinical In Vivo Studies and Translational Hurdles
The translational relevance of any anti-cancer agent hinges on its efficacy and safety in preclinical animal models. While in vitro studies with Monastrol demonstrate its anti-proliferative effects, in vivo data is more limited. One study showed that Monastrol can inhibit invasion and metastasis in a zebrafish model of colorectal cancer.[5] However, comprehensive studies on its anti-tumor efficacy in rodent xenograft models are not as widely reported as for other Eg5 inhibitors that have advanced to clinical trials.
A significant hurdle for the clinical translation of Monastrol and other Eg5 inhibitors is the development of drug resistance.[8] Mutations in the allosteric binding site of Eg5 can reduce the binding affinity of the inhibitor, rendering it less effective.[3][9] Additionally, the expression levels of proteins like survivin have been linked to differential sensitivity to Monastrol.[1]
Comparison with Alternatives
Eg5 Inhibitors (Ispinesib, Filanesib): These second-generation inhibitors were developed to overcome the potency limitations of Monastrol. They exhibit significantly lower IC50 values for Eg5 inhibition and have progressed to clinical trials.[7] Although some trials have been terminated, Filanesib has shown promise in multiple myeloma. The development of these more potent analogs underscores the validation of Eg5 as a therapeutic target, a path paved by the initial research on Monastrol.
Taxol (Paclitaxel): As a microtubule-stabilizing agent, Taxol represents a different class of anti-mitotic drugs. It is a widely used and effective chemotherapeutic agent. A key advantage of Eg5 inhibitors like Monastrol is their potential to be effective in Taxol-resistant cancers.[4] This is because their mechanism of action is independent of the tubulin mutations or P-glycoprotein overexpression that can confer Taxol resistance.[4] Studies have shown that Monastrol and its analogs retain activity in Taxol-resistant cell lines.[4] However, the neurotoxicity associated with Taxol is a significant side effect that Eg5 inhibitors were hoped to avoid, as Eg5 is primarily expressed in dividing cells.[10]
Experimental Protocols
To facilitate the replication and extension of research on Monastrol, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Monastrol (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Monastrol and control compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Mitotic Index Assay
This assay quantifies the percentage of cells in a population that are in mitosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Monastrol (and other test compounds)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with the desired concentrations of Monastrol or control compounds for a specified time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against the mitotic marker.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Determine the mitotic index by counting the number of mitotic cells (positive for the mitotic marker) and the total number of cells (DAPI-stained nuclei) in multiple fields of view. Calculate the percentage of mitotic cells.
dot
Caption: Workflow for determining the mitotic index.
Conclusion: A Foundational Tool with Limited Direct Clinical Path
Monastrol remains an invaluable research tool that has significantly contributed to our understanding of mitotic processes and has validated Eg5 as a viable anti-cancer target. Its specific mechanism of action and its activity in Taxol-resistant models are notable strengths. However, its relatively low potency and the development of more powerful second-generation Eg5 inhibitors have likely limited its direct progression into clinical trials.
For researchers, Monastrol serves as an excellent benchmark compound for the initial exploration of Eg5 inhibition and for comparative studies with newer anti-mitotic agents. The insights gained from Monastrol research have paved the way for the development of more clinically relevant Eg5 inhibitors. While Monastrol itself may not be the future of anti-mitotic therapy, its legacy is firmly cemented in the foundational knowledge it has provided to the field of cancer drug discovery. The ongoing exploration of its fascin-inhibitory activity may yet open new avenues for its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monastrol suppresses invasion and metastasis in human colorectal cancer cells by targeting fascin independent of kinesin-Eg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 10. Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Monastroline: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Monastroline, a small molecule inhibitor used in cancer research. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data, this compound can cause severe skin burns, eye damage, and mild skin irritation. It may also be harmful if inhaled and toxic if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Normal room ventilation is generally adequate. However, if exposure limits are exceeded, a NIOSH/MHSA approved respirator should be used.[1]
-
Eye Protection: Approved safety glasses or goggles with unperforated eye shields are necessary, especially where splashing may occur.[1]
-
Skin Protection: For repeated or prolonged contact, chemically impervious gloves, such as Nitrile, are required.[1] Protective clothing should also be worn.
-
Other: An emergency eyewash station or a source of clean potable water should be readily available in case of accidental eye contact.[1]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following procedures are based on established safety protocols and regulatory guidelines.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials, gloves), should be collected in a designated and clearly labeled hazardous waste container.
-
It is crucial to avoid mixing this compound waste with other incompatible waste streams.[2]
-
Solid waste, such as contaminated gloves and labware, should be placed in a separate container from liquid waste.
2. Handling Spills:
-
In the event of a spill, the area should be ventilated immediately.[1]
-
Wearing appropriate PPE (goggles and gloves), absorb the spillage to prevent material damage.[1][3]
-
For liquid spills, use an inert absorbent material (e.g., sand or vermiculite) to contain and absorb the spilled substance.[4]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
3. Disposal of Liquid this compound Waste:
-
For small residual amounts, flushing with plenty of water may be an option, followed by neutralization to a pH below 12.5 if necessary.[1] However, for bulk quantities, this method is not recommended.
-
Surplus and non-recyclable this compound solutions should be offered to a licensed disposal company.[5] Contact a licensed professional waste disposal service to handle the material.[5]
-
Do not pour this compound solutions down the drain unless specifically permitted by local regulations and after appropriate treatment.[6]
4. Disposal of Solid this compound Waste:
-
Solid this compound waste and contaminated materials should be swept up, avoiding dust formation, and placed in a suitable, closed container for disposal.[5]
-
The final disposal of solid waste should be in a chemical receptacle in a sanitary landfill, following all federal, state, and local regulations.[1]
5. Empty Container Disposal:
-
Do not reuse empty this compound containers.[1]
-
Empty containers should be managed as unused product.[5] If the container held an acutely hazardous material, it may need to be triple-rinsed, with the rinsate collected as hazardous waste.[7]
-
Labels on empty containers should be defaced or removed to indicate they no longer contain hazardous material before being crushed and discarded or sent for recycling through a drum re-conditioner.[1][6]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| pH for Neutralization | Residues should be neutralized to below pH 12.5. | [1] |
| Corrosive Waste pH | Product as supplied is a D002 unspecified corrosive waste with a pH > 12.5. | [1] |
| Flashpoint | >200ºF [93ºC] | [1] |
Experimental Protocol: Neutralization of Residual this compound
For the neutralization of small amounts of residual this compound waste, the following protocol can be adapted. This procedure should be carried out in a fume hood while wearing full PPE.
Materials:
-
Dilute acidic solution (e.g., 1M Hydrochloric Acid or a suitable inorganic acid).
-
pH indicator strips or a calibrated pH meter.
-
Stirring apparatus.
-
Appropriate waste container.
Procedure:
-
Slowly add the dilute acidic solution to the this compound waste while stirring continuously.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Continue adding the acid until the pH of the solution is below 12.5.
-
Allow the neutralized solution to cool to room temperature.
-
Dispose of the neutralized solution in accordance with local regulations for non-hazardous aqueous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medline.com [medline.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. airtechniques.com [airtechniques.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sfasu.edu [sfasu.edu]
- 7. terpconnect.umd.edu [terpconnect.umd.edu]
Personal protective equipment for handling Monastroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of Monastroline. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory where this compound is handled. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn and kept fully buttoned. For larger quantities or increased risk of spillage, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not Generally Required | Under standard laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically necessary. If handling large quantities or creating aerosols, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: Handling and Preparation of this compound Solutions
Preparation:
-
Designated Area: All handling of solid this compound and preparation of stock solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area. This includes the this compound powder, solvent (e.g., DMSO), appropriate glassware, and pipettes.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Weighing and Dissolving:
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent to the vessel containing the this compound powder. Mix gently to dissolve. For cell culture experiments, ensure the final concentration of the solvent is compatible with the cells.
Use in Experiments:
-
Aliquotting: Prepare aliquots of the stock solution for single-use to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all tubes with the name of the compound, concentration, date, and your initials.
-
Storage: Store stock solutions and aliquots at the recommended temperature, typically -20°C, in a tightly sealed container.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weighing paper, and pipette tips. Dispose of these items in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a sealed, properly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of in the regular trash, with the label defaced.
Visualizing Workflows and Mechanisms
To further clarify the procedural steps and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Mechanism of action of this compound via allosteric inhibition of Eg5.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
